molecular formula C26H54NO6P B15572514 C18(Plasm) LPC

C18(Plasm) LPC

Número de catálogo: B15572514
Peso molecular: 507.7 g/mol
Clave InChI: WBOMIOWRFSPZMC-AYICAFKVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LysoPC P-18:0/0:0 is a lysophosphatidylcholine P-18:0.

Propiedades

Fórmula molecular

C26H54NO6P

Peso molecular

507.7 g/mol

Nombre IUPAC

[(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h20,22,26,28H,5-19,21,23-25H2,1-4H3/b22-20-/t26-/m1/s1

Clave InChI

WBOMIOWRFSPZMC-AYICAFKVSA-N

Descripción física

Solid

Origen del producto

United States

Foundational & Exploratory

C18(Plasm) LPC: A Deep Dive into its Biological Function in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophosphatidylcholines (LPCs) are emerging as critical signaling molecules in the central nervous system, implicated in a range of physiological and pathological processes. Among these, C18(Plasm) LPC, a lysoplasmalogen with a vinyl-ether bond at the sn-1 position and an 18-carbon chain, holds particular interest due to the established importance of plasmalogens in neuronal function and the bioactive nature of LPCs. This technical guide synthesizes the current understanding of this compound's biological functions in neurons, drawing from direct and inferred evidence from the broader study of plasmalogens and lysophospholipids. It covers its hypothesized roles in membrane modulation, synaptic transmission, and neuroinflammation, and provides an overview of relevant experimental methodologies for its study.

Introduction to this compound

This compound, or 1-(1Z-alkenyl)-2-lyso-sn-glycero-3-phosphocholine with an 18-carbon chain at the sn-1 position, is a unique lysophospholipid derived from the hydrolysis of C18 choline (B1196258) plasmalogens. Plasmalogens are a subclass of glycerophospholipids characterized by a vinyl-ether linkage at the sn-1 position, which confers distinct chemical properties, including antioxidant activity.[1][2] While research has extensively focused on ethanolamine (B43304) plasmalogens, choline plasmalogens and their derivatives are increasingly recognized for their roles in neuronal health and disease.[3]

Biological Functions of this compound in Neurons

Direct research on the specific functions of this compound in neurons is limited. However, based on the known roles of parent plasmalogens and other LPC species, we can infer several key biological activities.

Modulation of Neuronal Membrane Properties

Plasmalogens are integral to the structure and function of neuronal membranes, influencing their fluidity, thickness, and propensity to form non-lamellar structures, which is crucial for processes like vesicle fusion.[2] As a lysophospholipid, this compound is expected to have a more pronounced conical shape than its diacyl counterpart, which can further influence membrane curvature and dynamics. This property may be critical at the synapse, where rapid membrane remodeling is essential for neurotransmitter release.[4]

Role in Synaptic Transmission and Plasticity

Emerging evidence suggests that lysophospholipids are key regulators of synaptic function. While direct studies on this compound are lacking, research on lysophosphatidic acid (LPA), a downstream metabolite of LPC, reveals a profound impact on both excitatory and inhibitory neurotransmission.[1][5]

LPA has been shown to:

  • Depress excitatory postsynaptic currents through a presynaptic mechanism involving the LPA1 receptor and a Gαi/o-protein/phospholipase C/myosin light chain kinase cascade.[1] This leads to a reduction in the number of docked synaptic vesicles.

  • Depress inhibitory synaptic transmission via a postsynaptic mechanism that reduces the number of postsynaptic GABA-A receptors.[5]

Given that this compound can be converted to LPA, it is plausible that it serves as a precursor for this potent modulator of synaptic plasticity. Furthermore, LPCs themselves can interact with G-protein coupled receptors (GPCRs), suggesting a potential for direct signaling.[6]

Involvement in Neuroinflammation and Oxidative Stress

The vinyl-ether bond of plasmalogens makes them susceptible to oxidative stress, and they are considered to act as sacrificial antioxidants, protecting other lipids and proteins from oxidative damage.[1][2] The hydrolysis of plasmalogens, potentially generating this compound, can be stimulated by neuroinflammatory conditions.[3]

LPCs, in general, are known to be involved in inflammatory processes. In the central nervous system, LPCs can:

  • Induce demyelination.[6]

  • Impair the function of the blood-brain barrier.[6]

  • Activate microglia and astrocytes.[7]

Therefore, the generation of this compound in response to oxidative stress or injury could be a critical step in the neuroinflammatory cascade.

Quantitative Data

Quantitative data specifically for this compound in neurons is scarce in the literature. However, studies on total choline plasmalogens and various LPC species in the brain provide some context.

Lipid SpeciesTissue/Cell TypeConditionChange in ConcentrationReference
Choline Plasmalogen Human Prefrontal Cortex (BA9)Alzheimer's Disease↓ 73%[3]
LPC(18:1) Mouse Spinal CordNerve Injury↑ Significantly[8]
LPC(18:0) Mouse Spinal CordNerve Injury↑ Significantly[9]

Signaling Pathways

Based on the available evidence for LPCs and their metabolites, a hypothesized signaling pathway for this compound in neurons is presented below. This pathway primarily focuses on the conversion of this compound to LPA and its subsequent effects on synaptic transmission.

C18_Plasm_LPC_Signaling C18_Plasm_PC C18 Choline Plasmalogen PLA2 Phospholipase A2 C18_Plasm_PC->PLA2 Hydrolysis C18_Plasm_LPC This compound PLA2->C18_Plasm_LPC ATX Autotaxin (Lysophospholipase D) C18_Plasm_LPC->ATX Conversion LPA Lysophosphatidic Acid (LPA) ATX->LPA LPA1R LPA1 Receptor (Presynaptic) LPA->LPA1R Binds to G_protein Gαi/o Protein LPA1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates MLCK Myosin Light Chain Kinase PLC->MLCK Activates Vesicle_Docking ↓ Synaptic Vesicle Docking MLCK->Vesicle_Docking Glutamate_Release Glutamate (B1630785) Release Vesicle_Docking->Glutamate_Release

Hypothesized this compound to LPA signaling pathway impacting presynaptic glutamate release.

Experimental Protocols

Investigating the biological functions of this compound requires a combination of lipidomic, biochemical, and neurophysiological techniques.

Lipid Extraction and Quantitative Analysis by LC-MS/MS

This protocol describes a general method for the extraction and quantification of lipids, including this compound, from neuronal cells or brain tissue.

Materials:

  • Homogenizer

  • Methanol (MeOH)

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Internal standards (e.g., deuterated LPC species)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenization: Homogenize neuronal cell pellets or brain tissue in a suitable buffer on ice.

  • Solvent Extraction:

    • To the homogenate, add cold MeOH containing internal standards.

    • Add cold MTBE and vortex thoroughly.

    • Induce phase separation by adding water.

    • Centrifuge to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the upper organic layer containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate lipid species using a suitable liquid chromatography column (e.g., C18).

    • Detect and quantify specific lipid species, including this compound, using tandem mass spectrometry in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.

Lipid_Extraction_Workflow start Neuronal Sample (Cells or Tissue) homogenize Homogenization start->homogenize add_solvents Add MeOH (with IS) & MTBE homogenize->add_solvents vortex Vortex add_solvents->vortex add_water Add Water (Phase Separation) vortex->add_water centrifuge Centrifugation add_water->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in LC-MS Solvent dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms

Workflow for lipid extraction from neuronal samples for LC-MS/MS analysis.
Assessment of Neuronal Membrane Properties

The influence of this compound on neuronal membrane properties can be assessed using electrophysiological techniques.

Materials:

  • Patch-clamp rig with amplifier and data acquisition system

  • Micropipette puller

  • Glass capillaries

  • Cultured neurons or brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

Procedure (Whole-Cell Patch-Clamp):

  • Prepare Neurons: Plate cultured neurons on coverslips or prepare acute brain slices.

  • Pull Pipettes: Fabricate patch pipettes from glass capillaries with a resistance of 3-5 MΩ.

  • Establish Whole-Cell Configuration:

    • Approach a neuron with the patch pipette under visual guidance.

    • Apply gentle suction to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Measure Passive Membrane Properties:

    • Apply small hyperpolarizing current steps to measure the input resistance, membrane time constant, and cell capacitance.

  • Apply this compound: Perfuse the recording chamber with aCSF containing the desired concentration of this compound.

  • Re-measure Properties: Repeat the measurement of passive membrane properties to determine the effect of this compound.

Analysis of Synaptic Transmission

The effect of this compound on synaptic transmission can be investigated by recording spontaneous or evoked postsynaptic currents.

Materials:

  • Same as for the assessment of membrane properties.

  • Tetrodotoxin (TTX) for recording miniature postsynaptic currents (mPSCs).

  • Bicuculline (B1666979) or CNQX/AP5 to isolate excitatory or inhibitory currents, respectively.

Procedure (Recording of mEPSCs):

  • Establish Whole-Cell Recording: As described above.

  • Isolate mEPSCs: Perfuse the neurons with aCSF containing TTX to block action potentials and bicuculline to block inhibitory currents.

  • Baseline Recording: Record spontaneous mEPSCs for a stable baseline period.

  • Apply this compound: Perfuse with aCSF containing this compound.

  • Post-treatment Recording: Continue recording mEPSCs to observe any changes in their frequency or amplitude.

  • Data Analysis: Analyze the recorded currents to quantify changes in mEPSC frequency (reflecting presynaptic release probability) and amplitude (reflecting postsynaptic receptor function).

Conclusion and Future Directions

This compound stands at the intersection of two classes of lipids with profound importance in neuroscience: plasmalogens and lysophospholipids. While direct evidence for its specific roles is still emerging, the available data strongly suggest its involvement in critical neuronal processes, including the modulation of membrane dynamics, synaptic transmission, and the response to oxidative stress and neuroinflammation. The significant decrease of its parent molecule, choline plasmalogen, in Alzheimer's disease further underscores its potential relevance to neurodegenerative disorders.[3]

Future research should focus on elucidating the specific signaling pathways activated by this compound, identifying its direct protein and receptor interactors, and quantifying its levels in different neuronal compartments under both physiological and pathological conditions. The development of specific pharmacological tools to modulate the enzymes involved in its metabolism will be crucial for dissecting its precise biological functions and evaluating its potential as a therapeutic target for neurological disorders.

References

The Role of 1-O-(1'-(Z)-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine [C18(Plasm) LPC] in Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-(1'-(Z)-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine, abbreviated as C18(Plasm) LPC, is a member of the lysoplasmenylcholine (LPLC) subclass of lysophospholipids. Characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, this molecule is emerging as a significant bioactive lipid with distinct roles in cellular signaling. Unlike their more studied diacyl counterparts, lysoplasmenylcholines exhibit unique signaling properties that are not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cell signaling, with a focus on its generation, putative mechanisms of action, and downstream effects. This document synthesizes available data on its influence on key signaling nodes such as G protein-coupled receptors (GPCRs), protein kinase C (PKC), and calcium (Ca²⁺) mobilization, presenting it in a format accessible to researchers and professionals in drug development.

Introduction

Lysophospholipids are critical intermediates in phospholipid metabolism and function as potent signaling molecules, regulating a myriad of cellular processes. Among these, lysophosphatidylcholines (LPCs) have been extensively studied for their roles in inflammation, cardiovascular disease, and cancer. However, the majority of this research has focused on LPCs with an acyl (ester) linkage at the sn-1 position.

This compound belongs to a distinct subclass known as plasmalogen-derived lysophospholipids. Plasmalogens are a unique class of glycerophospholipids containing a vinyl-ether bond at the sn-1 position, which confers distinct chemical and physical properties, including antioxidant functions and specific roles in membrane dynamics.[1][2][3][4] The hydrolysis of plasmalogen precursors by phospholipase A2 (PLA2) generates lysoplasmenylcholines like this compound. Emerging evidence suggests that these plasmalogen-derived lysolipids are not merely metabolic byproducts but active signaling entities with higher potency and distinct effects compared to conventional LPCs.[5][6]

This guide will delve into the known signaling pathways influenced by this compound and related lysoplasmenylcholines, present available quantitative data, detail relevant experimental methodologies, and provide visual representations of the signaling cascades.

Biosynthesis and Metabolism of this compound

The generation of this compound is intrinsically linked to the metabolism of its parent molecule, a choline (B1196258) plasmalogen.

cluster_products Products PC_Plasm Choline Plasmalogen (e.g., PC(P-18:0/18:1)) C18_Plasm_LPC This compound PC_Plasm->C18_Plasm_LPC PLA2 FattyAcid Fatty Acid (e.g., Arachidonic Acid) PC_Plasm->FattyAcid PLA2 PLA2 Phospholipase A2 (PLA2)

Caption: Biosynthesis of this compound via PLA2-mediated hydrolysis.

The primary route for this compound production is the enzymatic hydrolysis of a choline plasmalogen precursor at the sn-2 position by phospholipase A2 (PLA2). This reaction releases a fatty acid from the sn-2 position and yields the lysoplasmenylcholine. The activity of specific PLA2 isoforms that preferentially hydrolyze plasmalogens is a critical regulatory step in the generation of this signaling molecule.

Core Signaling Pathways of this compound

While research specifically on this compound is still developing, studies on the broader class of lysoplasmenylcholines (LPLCs) provide significant insights into its likely signaling mechanisms. The evidence points towards a model where LPLCs act as extracellular ligands for cell surface receptors and also exert effects through direct membrane interactions.

Interaction with G Protein-Coupled Receptors (GPCRs)

LPCs are known to signal through various GPCRs, including G2A and GPR55.[7][8][9] While direct binding of this compound to these receptors has not been definitively shown, it is hypothesized to follow a similar mechanism. LPC signaling through GPCRs can initiate downstream cascades involving Gαi, Gαq, and Gα12/13 proteins, leading to the activation of multiple effector enzymes. Some studies suggest that LPCs may not act as direct agonists but rather modulate receptor availability on the cell surface, thereby influencing signaling outcomes.[7]

Calcium (Ca²⁺) Mobilization

A key and potent effect of lysoplasmenylcholines is the induction of intracellular calcium mobilization. Studies in adult rabbit ventricular myocytes have demonstrated that LPLCs are significantly more potent than their diacyl LPC counterparts in causing Ca²⁺ influx.[10][11] This effect is linked to membrane depolarization caused by a Na⁺ influx, which in turn can activate voltage-gated calcium channels.[5][6] The elevated intracellular Ca²⁺ acts as a crucial second messenger, activating a wide range of downstream enzymes, including certain isoforms of Protein Kinase C.

Protein Kinase C (PKC) and Protein Kinase A (PKA) Activation

Lysoplasmenylcholine has been shown to directly activate myocardial cAMP-dependent protein kinase (PKA).[5] Furthermore, the general class of LPCs is known to activate Protein Kinase C (PKC), often downstream of GPCR activation and subsequent generation of diacylglycerol (DAG) by phospholipase C (PLC).[12] The increase in intracellular Ca²⁺ induced by LPLCs can also directly activate calcium-dependent PKC isoforms. Activated PKC and PKA then phosphorylate a multitude of substrate proteins, leading to diverse cellular responses including changes in gene expression, cell proliferation, and inflammation.

C18_Plasm_LPC This compound GPCR GPCR (e.g., G2A, GPR55) C18_Plasm_LPC->GPCR Binds/Modulates PKA Protein Kinase A (PKA) C18_Plasm_LPC->PKA Activates G_Protein Gαq / Gαi GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ (intracellular) ER->Ca_ion Releases Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ion->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets PKA->Downstream Phosphorylates Targets

Caption: Putative signaling pathways of this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

LPCs can activate the MAPK/ERK signaling cascade, a central pathway regulating cell growth, proliferation, and differentiation.[13] This activation can be mediated through both PKC-dependent and independent mechanisms, potentially involving upstream activators like Ras.[12] LPCs have been shown to enhance NGF-induced MAPK signals via the TrkA receptor's extracellular domain, suggesting a modulatory role in growth factor signaling.[13]

Quantitative Data

Quantitative data on the specific signaling effects of this compound are limited in the current literature. The following table summarizes data for the broader class of lysoplasmenylcholines (LPLCs) and other relevant LPC species. This data provides a basis for comparison and for designing future experiments with this compound.

LigandCell TypeAssayParameterValue/EffectReference
Lysoplasmenylcholine (LPLC)Rabbit Ventricular MyocytesSpontaneous ContractionsTime to onset (5 µM)16.4 minutes[5][6]
Lysophosphatidylcholine (LPC)Rabbit Ventricular MyocytesSpontaneous ContractionsTime to onset (5 µM)37.8 minutes[5][6]
LPLCRabbit Ventricular MyocytesMembrane DepolarizationResting Potential ChangeFrom -83.5 mV to -21.5 mV[6]
LysoplasmenylcholineRabbit MyocardiumPKA Activation-Activates PKA[5]
LPC 16:0 and 18:1PC-3 Prostate Cancer CellsIntracellular Ca²⁺ MobilizationGPR55-dependentElicits Ca²⁺ flux[8][9]

Experimental Protocols

The study of this compound signaling requires specific methodologies to handle this bioactive lipid and to measure its effects on cellular pathways. Below are outlines of key experimental protocols adapted from studies on LPLCs and LPCs.

Preparation and Cellular Treatment with this compound

This compound is commercially available as a powder or in solution. Due to its amphipathic nature, careful preparation is required for cellular treatments.

  • Stock Solution Preparation: Dissolve this compound powder in a suitable solvent such as ethanol (B145695) or methanol (B129727) to create a high-concentration stock solution. Store at -20°C or below.

  • Working Solution: For cell treatments, dilute the stock solution in a serum-free culture medium or a buffered salt solution (e.g., HBSS). It is often beneficial to complex the LPC to bovine serum albumin (BSA) to enhance its stability and delivery to cells. To do this, prepare a BSA solution (e.g., 1% w/v) in the medium, and then add the diluted LPC while vortexing to facilitate binding.

  • Cellular Treatment: Replace the culture medium of the cells with the prepared this compound-containing medium. Incubate for the desired time period, which can range from minutes for rapid signaling events (e.g., Ca²⁺ influx) to hours for changes in gene expression.

Measurement of Intracellular Calcium (Ca²⁺) Mobilization

This protocol is based on the use of fluorescent Ca²⁺ indicators.

  • Cell Loading: Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate). Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in a buffered solution for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye. Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped with a live-cell imaging chamber. Measure the baseline fluorescence for a few minutes to establish a stable signal.

  • Stimulation and Measurement: Add the this compound working solution to the cells. Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the emission at ~510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation/emission wavelengths (e.g., 488/520 nm).

  • Data Analysis: The change in fluorescence intensity or the ratio of intensities is proportional to the change in intracellular Ca²⁺ concentration.

A Plate cells on imaging dish B Load cells with Ca²⁺ indicator dye (e.g., Fluo-4 AM) A->B C Wash to remove excess dye B->C D Measure baseline fluorescence C->D E Add this compound working solution D->E F Record fluorescence intensity over time E->F G Analyze data to determine Ca²⁺ influx F->G

Caption: Workflow for measuring intracellular calcium mobilization.

Protein Kinase C (PKC) Activity Assay

PKC activity can be assessed using commercially available non-radioactive ELISA-based kits or by Western blotting for phosphorylated substrates.

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • PKC Activity Assay (ELISA-based):

    • Use a commercial PKC kinase activity assay kit.[14]

    • Add equal amounts of protein lysate to wells of a microplate coated with a PKC-specific substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate to allow for phosphorylation of the substrate.

    • Detect the phosphorylated substrate using a specific antibody (often conjugated to HRP) and a colorimetric substrate.

    • Measure the absorbance at the appropriate wavelength. The signal is proportional to PKC activity.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein. The band intensity will correlate with PKC activation.

Conclusion and Future Directions

This compound is a bioactive lysoplasmenylcholine with the potential to be a key player in a variety of cellular signaling pathways. Evidence from related molecules suggests that it likely exerts its effects through GPCRs, leading to the mobilization of intracellular calcium and the activation of protein kinases such as PKA and PKC. The unique potency of lysoplasmenylcholines compared to their diacyl counterparts underscores the importance of further research into the specific roles of these plasmalogen-derived lipids.

For researchers and drug development professionals, this compound and its signaling pathways represent a promising area of investigation. Future studies should focus on:

  • Receptor Identification: Deconvoluting the specific receptors that bind this compound with high affinity and transduce its signals.

  • Quantitative Signaling Analysis: Determining the dose-response relationships and kinetics of this compound-induced signaling events.

  • Pathway Elucidation: Mapping the complete downstream signaling networks activated by this compound in various cell types.

  • Therapeutic Potential: Investigating the role of this compound in pathological conditions and exploring its pathways as potential targets for therapeutic intervention.

A deeper understanding of this compound signaling will undoubtedly open new avenues for understanding cellular communication and for the development of novel therapeutics.

References

C18(Plasm) LPC in Oxidative Stress: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, or C18(Plasm) LPC, is an endogenous lysoplasmalogen that stands at a critical intersection of lipid metabolism and cellular redox signaling. Possessing a unique vinyl-ether bond, this molecule exhibits a dual-faceted role in the context of oxidative stress. On one hand, the plasmalogen backbone can act as a sacrificial antioxidant, protecting other lipids from peroxidation. On the other hand, as a lysophospholipid, it can participate in pro-inflammatory and pro-oxidant signaling cascades. This technical guide provides an in-depth exploration of this compound's involvement in oxidative stress, focusing on key signaling pathways such as ferroptosis and NADPH oxidase activation, relevant quantitative data, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals investigating lipid-mediated cellular damage and therapeutic interventions.

Introduction to this compound and Oxidative Stress

The Molecular Identity of this compound

This compound is a specific type of lysophosphatidylcholine (B164491) (LPC) belonging to the plasmalogen subclass of ether phospholipids (B1166683).[1][2] Its structure is characterized by a glycerol (B35011) backbone where the sn-1 position is linked to an 18-carbon fatty alcohol via a distinctive vinyl-ether bond (O-alk-1'-enyl). The sn-2 position is hydroxylated (lacking a fatty acid), and the sn-3 position is attached to a phosphocholine (B91661) headgroup.[3] This structure, particularly the vinyl-ether linkage, is central to its chemical reactivity and biological function.

Oxidative Stress and Lipid Peroxidation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[4] ROS can inflict damage on crucial macromolecules, including lipids, proteins, and DNA. Neuronal membranes and lipoproteins are particularly vulnerable due to their high concentration of polyunsaturated fatty acids (PUFAs).[5] The oxidative degradation of lipids, known as lipid peroxidation, is a chain reaction that leads to the formation of lipid hydroperoxides and reactive aldehydes, compromising membrane integrity and generating cytotoxic signaling molecules.

The Dichotomous Role of this compound in Redox Homeostasis

The involvement of this compound in oxidative stress is complex. Its plasmalogen and lysophospholipid moieties confer opposing functionalities.

  • Antioxidant Function: The vinyl-ether bond of plasmalogens is highly susceptible to attack by ROS. This allows plasmalogens to act as endogenous antioxidants, sacrificially scavenging free radicals and protecting more critical lipids, such as PUFA-containing phospholipids, from peroxidation.[5]

  • Pro-Oxidant Signaling: Conversely, lysophosphatidylcholines, as a class, are recognized as pro-inflammatory lipids. They are key components of oxidized low-density lipoprotein (oxLDL) and can activate cellular signaling pathways that lead to increased ROS production.[6][7] For instance, LPCs can prime the NADPH oxidase enzyme complex, a major source of cellular superoxide (B77818).[6][8]

Key Signaling Pathways and Mechanisms

This compound and its parent compounds are implicated in several critical signaling pathways that regulate oxidative stress and cell death.

Ferroptosis: A Context-Dependent Role

Ferroptosis is an iron-dependent form of regulated cell death driven by the accumulation of lethal lipid peroxides.[9] Ether phospholipids, including plasmalogens, have a complex and context-dependent role in this process.

  • Protective Role: The synthesis of plasmalogens can suppress ferroptosis. The enzyme TMEM189, which generates the vinyl-ether bond, can abrogate ferroptosis induced by the FAR1-alkyl-ether lipid axis.[5] Supplementation with certain plasmalogens has been shown to suppress saturated fatty acid-mediated ferroptosis, partly by inhibiting the expression of Fatty Acyl-CoA Reductase 1 (FAR1).[5][10]

  • Pro-Ferroptotic Role: In other contexts, polyunsaturated ether phospholipids (PUFA-ePLs) are considered key substrates for lipid peroxidation, thus driving ferroptosis susceptibility.[11] The biosynthesis of ether lipids in peroxisomes is a critical contributor to ferroptosis sensitivity in some cancer cell lines.[10][11]

G cluster_synthesis Ether Lipid Synthesis cluster_ferroptosis Ferroptosis Regulation SFA Saturated Fatty Acids (e.g., C18:0) FAR1 FAR1 SFA->FAR1 Alkyl_Ether Alkyl-Ether Lipids FAR1->Alkyl_Ether Ferroptosis Ferroptosis FAR1->Ferroptosis Promotes TMEM189 TMEM189 Alkyl_Ether->TMEM189 PUFA_ePL PUFA-Ether Phospholipids Alkyl_Ether->PUFA_ePL Incorporates PUFAs Plasmalogen Plasmalogens (e.g., C18(Plasm) PE) TMEM189->Plasmalogen Plasmalogen->FAR1 Inhibits Expression Lipid_ROS Lipid Peroxidation Plasmalogen->Lipid_ROS Scavenges ROS PUFA_ePL->Lipid_ROS Lipid_ROS->Ferroptosis GPX4 GPX4 (Inhibited) GPX4->Lipid_ROS Inhibits

Figure 1. The role of ether lipid synthesis in the regulation of ferroptosis.

Priming of NADPH Oxidase

Lysophosphatidylcholines are potent priming agents for the neutrophil NADPH oxidase, a multi-protein enzyme complex responsible for generating superoxide anions during the inflammatory response.[12] Priming readies the cell for a more robust response to a secondary stimulus. The process involves LPC-mediated increases in cytosolic calcium, which facilitates the assembly and subsequent activation of the oxidase complex.[8] This enhanced ROS production contributes to both host defense and potential tissue damage in inflammatory conditions.[6][7]

G cluster_nox NADPH Oxidase Complex LPC This compound Receptor G-Protein Coupled Receptor (GPCR) LPC->Receptor Ca_Signal Increased Cytosolic [Ca²⁺] Receptor->Ca_Signal p47 p47phox Ca_Signal->p47 Promotes Phosphorylation & Translocation NOX2 NOX2/p22phox (Membrane) p47->NOX2 p67 p67phox p67->NOX2 Rac Rac GTPase Rac->NOX2 ROS Superoxide (O₂⁻) Production NOX2->ROS Catalyzes

Figure 2. Priming of the NADPH oxidase by this compound via calcium signaling.

Modulation of the Nrf2 Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes. While direct regulation by this compound is not fully elucidated, LPC-induced ROS production can trigger this protective Nrf2 pathway as a compensatory mechanism to restore redox homeostasis.[13][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC_stress LPC-induced Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex LPC_stress->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes G start Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction (e.g., Bligh & Dyer) start->extraction separation Chromatographic Separation (Reversed-Phase C18 Column) extraction->separation ms Mass Spectrometry (MS/MS Detection) separation->ms data Data Processing (Peak Integration, Quantification) ms->data end Lipid Profile Results data->end

References

An In-depth Technical Guide to 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC), a prominent member of the plasmalogen lysophosphatidylcholine (B164491) family. Plasmalogens, characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, are critical components of cellular membranes and are implicated in a variety of physiological and pathophysiological processes. This document details the discovery and initial characterization of this lipid class, outlines detailed experimental protocols for its analysis, summarizes available quantitative data, and explores its known biological roles and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug development, and biomedical research.

Discovery and Initial Characterization

The journey to understanding this compound began with the discovery of its parent class, plasmalogens, in 1924 by Feulgen and Voit. Their work identified a novel class of lipids that released aldehydes upon acid hydrolysis, a characteristic feature of the vinyl-ether bond. The precise structural elucidation of plasmalogens, including the choline-containing species, occurred over the subsequent decades through the work of numerous researchers who employed chemical degradation and early chromatographic techniques.

The initial characterization of specific plasmalogen species, such as this compound, was advanced by the development of thin-layer chromatography (TLC) and, later, gas-liquid chromatography (GLC), which allowed for the separation and analysis of different fatty aldehyde and fatty acid components. The definitive structural confirmation and detailed characterization of individual molecular species, including the C18:1 vinyl-ether chain at the sn-1 position and the absence of a fatty acid at the sn-2 position, were made possible with the advent of mass spectrometry (MS), particularly electrospray ionization (ESI) and tandem mass spectrometry (MS/MS).

Key Structural Features of this compound:

  • Glycerol Backbone: A three-carbon glycerol molecule forms the core of the lipid.

  • sn-1 Position: A C18 monounsaturated alkyl chain is attached via a vinyl-ether linkage (O-CH=CH-R).

  • sn-2 Position: A hydroxyl group (-OH) is present, classifying it as a "lyso-" phospholipid.

  • sn-3 Position: A phosphocholine (B91661) head group is attached.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₆H₅₄NO₆P
Molecular Weight 507.68 g/mol
CAS Number 97802-55-6
Class Plasmalogen Lysophosphatidylcholine
Representative Concentrations of Total Lysophosphatidylcholines (LPC) in Human Plasma

While specific concentration data for this compound is not widely available in a consolidated format, the following table provides a general reference for total LPC levels in human plasma, which are typically determined through comprehensive lipidomics studies.

ConditionLPC Concentration (µM)Reference
Healthy Individuals200 - 400[1][2]
Cancer Patients with Weight Loss~207 ± 59[1][3]
Obesity and Type 2 DiabetesReduced compared to lean individuals[4]

Note: The precise concentration of this compound as a proportion of the total LPC pool can vary depending on individual factors and disease states.

Experimental Protocols

Extraction of this compound from Plasma

A robust method for the extraction of lysophospholipids from plasma is crucial for accurate quantification. The following protocol is a modification of the widely used Folch and Matyash methods, optimized for the recovery of polar lipids like LPCs.

Materials:

  • Plasma sample

  • Methanol (B129727) (ice-cold)

  • Methyl-tert-butyl ether (MTBE) (ice-cold)

  • Ultrapure water

  • Internal standard (e.g., a deuterated this compound)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard.

  • Vortex thoroughly for 10 seconds to precipitate proteins.

  • Add 1 mL of ice-cold MTBE.

  • Vortex for 1 minute and then shake for 20 minutes at 4°C.

  • Add 250 µL of ultrapure water to induce phase separation.

  • Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/isopropanol 1:1, v/v) for LC-MS analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (m/z): 508.4 (for [M+H]⁺ of this compound)

    • Product Ion (m/z): 184.1 (characteristic phosphocholine headgroup fragment)

  • Collision Energy: Optimized for the specific instrument to achieve maximal fragmentation of the precursor to the product ion.

  • Internal Standard MRM: Monitor the corresponding transition for the deuterated internal standard.

Quantification:

  • Generate a calibration curve using a series of known concentrations of a this compound standard.

  • Calculate the peak area ratio of the endogenous this compound to the internal standard.

  • Determine the concentration of this compound in the sample by interpolating from the calibration curve.

Mandatory Visualization

Signaling Pathways

While the specific signaling pathways initiated by this compound are still under active investigation, the broader class of lysophosphatidylcholines (LPCs) are known to exert their effects through several mechanisms. One of the key proposed pathways involves the activation of G-protein coupled receptors (GPCRs), leading to downstream signaling cascades. Additionally, LPCs have been shown to modulate the activity of protein kinase C (PKC), a crucial enzyme in cellular signal transduction.

LPC_Signaling_Pathways C18_Plasm_LPC This compound GPCR G-Protein Coupled Receptor (e.g., G2A) C18_Plasm_LPC->GPCR Binds PKC_Modulation Protein Kinase C (PKC) Modulation C18_Plasm_LPC->PKC_Modulation Modulates G_Protein G-Protein Activation GPCR->G_Protein Activates Downstream_Effectors Downstream Effectors (e.g., PLC, AC) G_Protein->Downstream_Effectors Modulates Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Downstream_Effectors->Cellular_Response Leads to PKC_Modulation->Cellular_Response Contributes to

Caption: Proposed signaling pathways for lysophosphatidylcholines.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and quantitative analysis of this compound from biological samples.

Experimental_Workflow Start Plasma Sample Collection Extraction Lipid Extraction (e.g., modified Matyash method) Start->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LC_MS LC-MS/MS Analysis (Reversed-Phase C18, MRM mode) Reconstitution->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis End Quantitative Results Data_Analysis->End

Caption: Workflow for this compound extraction and analysis.

Biological Roles and Significance

This compound, as a prominent plasmalogen species, is implicated in a variety of biological functions, many of which are still being actively explored.

  • Structural Component of Membranes: Plasmalogens are abundant in the cell membranes of certain tissues, such as the brain, heart, and immune cells. They are thought to play a role in membrane fluidity, vesicle fusion, and the formation of lipid rafts.

  • Antioxidant Properties: The vinyl-ether bond of plasmalogens is susceptible to oxidation, allowing them to act as sacrificial antioxidants, thereby protecting other lipids and proteins from oxidative damage.

  • Signaling Molecule: As a lysophospholipid, this compound can act as a signaling molecule, although its specific roles are less defined than those of other LPCs. LPCs, in general, are known to be involved in inflammation, cell proliferation, and immune responses.[5]

  • Disease Biomarker: Altered levels of plasmalogens, including choline-containing species, have been associated with several diseases. For instance, reduced levels of plasmalogens have been observed in the brains of patients with Alzheimer's disease. In the context of atherosclerosis, LPCs are a major component of oxidized low-density lipoprotein (oxLDL) and are considered to be pro-inflammatory.

Conclusion

This compound is a significant, yet not fully characterized, member of the plasmalogen family. Its unique structural features and its presence in key biological tissues underscore its potential importance in health and disease. This technical guide provides a foundational understanding of its discovery, characterization, and analysis. Further research is warranted to elucidate the specific signaling pathways and precise quantitative roles of this compound in various physiological and pathological conditions, which may unveil new therapeutic targets and diagnostic biomarkers.

References

The Vinyl-Ether Bond of C18(Plasm) LPC: A Technical Guide to its Core Physiological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) is a lysoplasmalogen, a metabolite of choline-containing plasmalogens. The vinyl-ether linkage is the defining functional group, conferring distinct chemical properties that are central to the molecule's physiological roles. This technical guide provides an in-depth examination of the significance of this bond, focusing on its contributions to antioxidant defense, membrane structure and dynamics, and cellular signaling. This document synthesizes quantitative data, details key experimental protocols, and provides visual diagrams of core pathways and workflows to serve as a comprehensive resource for professionals in lipid research and drug development.

Introduction: Structure and Uniqueness

This compound is a lysophosphatidylcholine (B164491) plasmalogen (a lysoplasmalogen). Unlike typical diacyl phospholipids (B1166683) which have ester linkages at both the sn-1 and sn-2 positions, plasmalogens possess a vinyl-ether bond (an O-alk-1'-enyl linkage) at the sn-1 position. This compound, being a "lyso-" form, lacks an acyl chain at the sn-2 position.

The key feature is the (Z)-vinyl-ether bond . This double bond adjacent to the ether oxygen is highly susceptible to attack by reactive oxygen species (ROS), making it a preferential target for oxidation compared to the ester bonds of other phospholipids and even the polyunsaturated fatty acids (PUFAs) often found at the sn-2 position of intact plasmalogens. This chemical reactivity is the foundation of its most well-understood physiological role: antioxidant defense.

Core Physiological Roles of the Vinyl-Ether Bond

The vinyl-ether bond endows plasmalogens and their metabolites with three primary physiological functions:

  • Antioxidant Defense: Acting as a sacrificial scavenger of ROS.

  • Structural Membrane Component: Influencing membrane fluidity, order, and the formation of specialized domains like lipid rafts.

  • Signaling Molecule Precursor: Generating signaling molecules upon cleavage of the vinyl-ether bond.

Antioxidant Properties: A Sacrificial Shield

The most established function of the plasmalogen vinyl-ether bond is its role as an endogenous antioxidant. It is highly reactive towards various ROS, particularly singlet oxygen (¹O₂). By preferentially reacting with these damaging species, it protects other critical cellular components, such as PUFAs and proteins, from oxidative damage.

The reaction of the vinyl-ether bond with singlet oxygen is significantly faster than the reaction with other membrane lipids. This preferential oxidation breaks the bond, neutralizing the ROS but consuming the plasmalogen molecule. The products of this reaction, a lysophospholipid and a fatty aldehyde, are considered less toxic than the lipid peroxides that would otherwise form and propagate further damage.

// Nodes ROS [label="Reactive Oxygen Species\n(e.g., Singlet Oxygen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VE_Bond [label="this compound\n(Vinyl-Ether Bond)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PUFA [label="Polyunsaturated Fatty Acids\n(PUFAs) & Other Lipids", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidized_LPC [label="Oxidized LPC Derivative\n+ Fatty Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxidation [label="Lipid Peroxidation\n(Chain Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Cell_Damage [label="Membrane & Cell Damage", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges ROS -> VE_Bond [label="Preferential Attack\n(High Reaction Rate)", color="#EA4335"]; ROS -> PUFA [label="Attack Prevented", style=dashed, color="#5F6368"]; VE_Bond -> Oxidized_LPC [label="Is Oxidized (Sacrificed)", color="#202124"]; PUFA -> Peroxidation [label="Leads to", color="#EA4335"]; Peroxidation -> Cell_Damage [label="Causes", color="#EA4335"]; Oxidized_LPC -> Peroxidation [label="Prevents Propagation", style=dashed, color="#34A853", arrowhead=Tee]; } dot Figure 1: Antioxidant mechanism of the vinyl-ether bond.

Membrane Structure and Fluidity

The unique geometry of the vinyl-ether bond, compared to an ester bond, influences the packing of phospholipids within the cell membrane. The absence of a carbonyl oxygen on the sn-1 chain reduces the hydrophilicity of the headgroup region and allows for a more compact arrangement of the lipid chains. This [1]leads to:

  • Decreased Membrane Fluidity (Increased Rigidity): Plasmalogen-rich membranes are generally more ordered and less fluid. Studies on fibroblasts from patients with plasmalogen deficiencies, such as Zellweger syndrome, consistently show higher membrane lipid mobility (lower fluorescence anisotropy), indicating increased fluidity.

  • [2]Formation of Non-lamellar Structures: The molecular shape of plasmalogens can promote the formation of non-bilayer lipid structures, such as inverted hexagonal phases, which are important intermediates in processes like membrane fusion and fission.

  • [3]Lipid Raft Association: Plasmalogens are highly enriched in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction. Their structural properties help to stabilize these domains and influence the function of raft-associated proteins.

#### 2.3. Role in Cellular Signaling

While the parent plasmalogen molecule contributes to signaling by modulating membrane properties, this compound and its derivatives can also act as signaling molecules.

  • Generation of Signaling Aldehydes: Enzymatic or oxidative cleavage of the vinyl-ether bond by enzymes like lysoplasmalogenase releases a fatty aldehyde. These[2][4] aldehydes can function as second messengers, activating signaling cascades such as the JNK pathway, which is involved in apoptosis and cytoskeletal reorganization.

  • [2]Activation of Survival Pathways: Although much of the research has focused on plasmalogens as a class rather than this compound specifically, studies have shown that supplementation with plasmalogens can protect neuronal cells from apoptosis by activating pro-survival signaling pathways, including the phosphorylation of AKT and ERK.

  • G-Protein Coupled Receptor (GPCR) Signaling: As a lysophospholipid, LPCs are known to interact with GPCRs, such as G2A, to mediate inflammatory responses and cell migration. While the role of this compound specifically is less defined, its structural similarity to other LPCs suggests it may participate in these pathways, though this remains an area of active investigation.

// Nodes Plasm LPC [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Lysoplasmalogenase\nor Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Aldehyde [label="Fatty Aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; GPC [label="GPC", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis &\nCytoskeletal Changes", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Plasm_LPC -> Enzyme [color="#202124"]; Enzyme -> Aldehyde [label="Cleavage", color="#202124"]; Enzyme -> GPC [label="Cleavage", color="#202124"]; Aldehyde -> JNK [label="Activates", color="#EA4335"]; JNK -> Apoptosis [label="Induces", color="#EA4335"]; } dot Figure 2: Generation of signaling aldehydes from this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of the vinyl-ether bond.

Table 1: Reaction Kinetics with Singlet Oxygen (¹O₂) in CCl₄

Lipid Type Quenching Rate Constant (M⁻¹s⁻¹) Reference
Plasmalogen (alkenyl-acyl) 1.0 (± 0.2) × 10⁶
[5]Diacyl Analog (ester-linked) ~1.0 × 10⁵
[5]Vinyl Ether Groups (general) 10⁶ - 10⁷

Da[4][6]ta indicates the vinyl-ether bond of plasmalogens reacts with singlet oxygen approximately 10 times faster than their diacyl counterparts, highlighting its role as a preferential antioxidant.

Table 2: Membrane Fluidity in Human Skin Fibroblasts

Cell Type Plasmalogen Content (% of total phospholipid) Fluorescence Anisotropy (r) Implied Fluidity Reference
Control Fibroblasts 13 - 15% Higher Lower (More Rigid)
[2]Deficient Fibroblasts (Zellweger Syndrome) 0 - 5% Lower Higher (More Fluid)

Fl[2]uorescence anisotropy (r) is inversely proportional to membrane fluidity. A lower 'r' value signifies higher mobility of the fluorescent probe and thus higher membrane fluidity.

Table 3: Products of Plasmalogen Oxidation by Singlet Oxygen (¹O₂) **

Reaction Pathway Primary Product Yield Reference
Ene-reaction Hydroperoxyacetal ~97%
[4][6][2+2] Cycloaddition Dioxetane ~3%

Th[4][6]e overwhelming preference for the hydroperoxyacetal pathway is significant for understanding the downstream products and signaling consequences of plasmalogen oxidation.

Key Experimental Protocols

Protocol: Assessment of Antioxidant Function via Cell Viability Assay

This protocol assesses the protective effect of plasmalogens against oxidative stress induced by chemical hypoxia. It compares the viability of plasmalogen-deficient cells to control cells.

// Nodes Start [label="1. Cell Seeding\n(Control vs. Deficient Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="2. Induce Oxidative Stress\n(e.g., Antimycin A)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="3. Incubate\n(Time Course: 0-120 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="4. Add Viability Reagent\n(e.g., Resazurin or MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="5. Measure Signal\n(Fluorescence/Absorbance)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze Data\n(% Viability vs. Time)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Treat [color="#202124"]; Treat -> Incubate [color="#202124"]; Incubate -> Assay [color="#202124"]; Assay -> Measure [color="#202124"]; Measure -> Analyze [color="#202124"]; } dot Figure 3: Workflow for assessing antioxidant function.

Methodology:

  • Cell Culture: Seed control (wild-type) and plasmalogen-deficient cells (e.g., RAW 264.7 variants) in parallel 96-well plates at a density of 1-2 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Induction of Oxidative Stress: Prepare a working solution of an electron transport inhibitor like Antimycin A (e.g., 10 µM final concentration) in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the Antimycin A solution to the treatment wells. Add 100 µL of fresh medium to control wells.

  • Time Course Incubation: Incubate the plates at 37°C. At designated time points (e.g., 0, 30, 60, 90, 120 minutes), remove plates for viability assessment.

  • Viability Measurement (Resazurin Assay):

    • Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL) to each well. *[7][8][9] Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • [1]Data Analysis: Calculate the percentage of cell viability for each time point relative to the untreated control cells (set to 100%). Plot % viability versus time for both control and plasmalogen-deficient cell lines to compare their resistance to oxidative stress.

Protocol: Lipid Extraction and Analysis by Mass Spectrometry

This protocol outlines a standard method for extracting lipids from plasma or cell pellets for subsequent analysis of this compound and other plasmalogens by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • For plasma: Use 10-50 µL of plasma.

    • For cell pellets: Use 1-5 x 10⁶ cells.

    • Add an appropriate internal standard, such as a deuterated this compound-d9, to the sample.

  • Lipid Extraction (Bligh & Dyer Method): *[10] To the sample, add a 2:1 (v/v) mixture of chloroform (B151607):methanol. For a 100 µL aqueous sample, add 375 µL of the chloroform:methanol mix. Vortex vigorously for 2 minutes.

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of deionized water to induce phase separation and vortex for 30 seconds.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous phase, a protein disk, and a lower organic phase containing lipids.

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass syringe or pipette, avoiding the protein interface. Transfer to a clean glass vial.

  • [11]Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen gas. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., acetonitrile/isopropanol/water).

  • [12]LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a suitable column (e.g., C18 or HILIC) for separation. *[5] Employ tandem mass spectrometry (MS/MS) to identify and quantify this compound based on its specific precursor and product ion masses.

Protocol: Western Blot Analysis of AKT/ERK Phosphorylation

This protocol describes the detection of phosphorylated (activated) AKT and ERK in cells treated with plasmalogens to assess their effect on survival signaling pathways.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., Neuro-2A) in 6-well plates and grow to 70-80% confluency.

    • Induce stress (e.g., serum starvation for 24 hours) with or without plasmalogen supplementation (e.g., 5-20 µg/mL).

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% polyacrylamide gel via SDS-PAGE. *[13] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. *[3] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated-AKT (p-AKT) or phosphorylated-ERK (p-ERK), diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. *[14][15] Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an ECL (enhanced chemiluminescence) substrate to the membrane and capture the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total AKT and total ERK.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.

Conclusion and Future Directions

The vinyl-ether bond is the chemical cornerstone of this compound and other plasmalogens, defining their physiological significance. Its high reactivity towards ROS provides a critical line of defense against oxidative stress, while its unique structural conformation contributes to the integrity and function of cellular membranes. Furthermore, the cleavage of this bond, either through oxidative attack or enzymatic action, generates lysophospholipids and fatty aldehydes that can act as important signaling molecules.

For drug development professionals, understanding these roles is paramount. The depletion of plasmalogens is linked to numerous pathologies, including neurodegenerative and metabolic diseases. This compound and related molecules represent potential biomarkers for oxidative stress and targets for therapeutic intervention. Future research should focus on elucidating the specific signaling roles of lysoplasmalogens like this compound, distinct from their parent molecules, and developing stable plasmalogen precursors for replacement therapies aimed at mitigating diseases associated with oxidative damage and membrane dysfunction.

References

Navigating the Nuances of C18(Plasm) LPC: A Technical Guide to its Diverse Tissue Distribution and Putative Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Tissue-Specific Landscape of C18-Lysoplasmenylcholine for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of C18(Plasm) lysophosphatidylcholine (B164491) (LPC), a unique ether lipid with emerging significance in cellular signaling and disease. We delve into its distribution across various tissues, outline detailed methodologies for its analysis, and visualize its potential signaling cascades. This document is intended to serve as a valuable resource for researchers investigating the multifaceted roles of this intriguing lipid species.

The Enigma of C18(Plasm) LPC: An Overview

Plasmalogens are a distinct class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. Their lysophospholipid counterparts, lysoplasmalogens, such as this compound, are generated through the enzymatic removal of the fatty acid at the sn-2 position. While the precise functions of many lysoplasmalogens remain under active investigation, they are increasingly recognized as important signaling molecules and biomarkers in a range of physiological and pathological processes. This guide focuses specifically on this compound species, which include C18:0(Plasm) LPC and C18:1(Plasm) LPC, to illuminate their diversity and potential significance in different biological contexts.

Quantitative Distribution of this compound Species Across Tissues

The concentration of this compound varies significantly among different human tissues, reflecting their specialized metabolic and signaling roles. While a comprehensive quantitative atlas of all this compound species across all human tissues is not yet available in the scientific literature, this guide compiles and presents representative data to highlight this diversity. The following table summarizes the levels of major phospholipid classes in key rat tissues, which can provide an inferential basis for understanding their distribution in humans. It is important to note that these values represent the broader phospholipid classes and not specifically this compound.

TissuePhosphatidylethanolamine (PE) (nmol/mg protein)Phosphatidylcholine (PC) (nmol/mg protein)Phosphatidylserine (PS) (nmol/mg protein)Phosphatidylinositol (PI) (nmol/mg protein)Cardiolipin (CL) (nmol/mg protein)Sphingomyelin (SM) (nmol/mg protein)Total Phospholipids (nmol/mg protein)
Brain 53.9 ± 5.330.5 ± 4.57.78 ± 0.935.13 ± 0.760.02 ± 0.010.27 ± 0.1597.6 ± 21.6
Heart 22.0 ± 6.017.0 ± 5.00.48 ± 0.142.74 ± 0.860.17 ± 0.062.31 ± 0.6644.7 ± 12.6
Kidney 24.7 ± 5.518.0 ± 4.22.31 ± 0.455.31 ± 1.30.02 ± 0.011.38 ± 0.3551.7 ± 11.3
Liver 22.8 ± 3.331.2 ± 3.81.21 ± 0.328.52 ± 1.10.01 ± 0.001.08 ± 0.2164.9 ± 8.6

This data is adapted from a study on rat tissues and is presented to illustrate the relative abundance of major phospholipid classes. Specific quantitative data for this compound in human tissues is currently limited in the literature.[1]

The brain is known to be particularly enriched in plasmalogens, and it is therefore expected that this compound would be present at significant levels in this tissue. The heart is another organ with a high abundance of plasmalogens, suggesting a potentially important role for this compound in cardiac function.

Experimental Protocols for the Analysis of this compound

Accurate quantification of this compound from complex biological matrices requires robust and validated analytical methods. The following section provides a detailed, generalized protocol for the extraction and analysis of lysophospholipids, including this compound, from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Homogenization and Lipid Extraction

This protocol is a composite of established methods for the extraction of lipids from tissue samples.

Materials:

  • Frozen tissue sample (~20-50 mg)

  • Ice-cold 80:20 (v/v) methanol/water

  • Ice-cold chloroform (B151607)

  • Manual homogenizer or bead beater

  • Centrifuge (refrigerated)

  • Glass centrifuge tubes

Procedure:

  • Weigh the frozen tissue sample and record the wet weight.

  • Add 300 µL of ice-cold 80:20 methanol/water to the tissue in a pre-chilled tube.

  • Homogenize the tissue thoroughly using a manual homogenizer or a bead beater.

  • Add 600 µL of ice-cold chloroform to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum centrifuge.

  • Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 80:20 acetonitrile/water).

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

  • Gradient: A gradient from a lower to a higher concentration of mobile phase B is typically used to elute the lipids.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for LPC analysis.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the quantification of this compound species. For example, for PC(18:1p/0:0), the precursor ion would be m/z 508.38 and a characteristic product ion would be the phosphocholine (B91661) headgroup at m/z 184.1.

  • Internal Standards: The use of a deuterated internal standard, such as this compound-d9, is crucial for accurate quantification.

Visualizing the Methodologies and Pathways

To provide a clearer understanding of the experimental workflow and the potential signaling roles of this compound, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_C18_Plasm_LPC_Analysis Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization 1. Homogenize in Methanol/Water Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction 2. Add Chloroform & Centrifuge Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation 3. Collect Organic Phase Reconstitution Reconstitution Solvent Evaporation->Reconstitution 4. Dry Extract LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS 5. Resuspend in Injection Solvent Data Processing Data Processing LC-MS/MS->Data Processing 6. Acquire Data Quantification Quantification Data Processing->Quantification 7. Integrate Peaks & Normalize

Caption: A generalized workflow for the extraction and quantification of this compound from tissue samples.

Putative_Signaling_Pathways_of_LPC Putative Signaling Pathways of Lysophosphatidylcholine (LPC) cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPC LPC GPCR G-Protein Coupled Receptor (e.g., G2A) LPC->GPCR Binds to TLR Toll-like Receptor (e.g., TLR2/4) LPC->TLR Binds to G_Protein G-Protein Activation GPCR->G_Protein NF_kappaB NF-κB Activation TLR->NF_kappaB PLC Phospholipase C G_Protein->PLC PKC Protein Kinase C PLC->PKC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression NF_kappaB->Gene_Expression

Caption: A simplified diagram illustrating potential signaling pathways activated by LPC species.

Putative Signaling Roles of this compound

While specific signaling pathways for this compound are still being elucidated, the broader class of lysophosphatidylcholines (LPCs) has been implicated in a variety of cellular processes. It is plausible that this compound shares some of these functions, potentially with unique modulatory effects due to its vinyl-ether linkage.

Potential Roles in Neuronal Function: In the brain, where plasmalogens are abundant, this compound may play a role in neuronal signaling, membrane dynamics, and neuroinflammation. LPCs, in general, have been shown to influence neuronal activity and can be involved in demyelination processes.[2] The unique antioxidant properties of the vinyl-ether bond in plasmalogens suggest that this compound could also be involved in protecting neurons from oxidative stress.

Potential Roles in Cardiomyocyte Function: In the heart, LPCs are known to have electrophysiological effects on cardiomyocytes and can be pro-arrhythmic at high concentrations. They can influence ion channel function and calcium handling within these cells. The high levels of plasmalogens in cardiac tissue suggest that this compound may be an important endogenous signaling molecule in the heart, both in health and disease.

Future Directions and Conclusion

The study of this compound is a rapidly evolving field. Future research will undoubtedly focus on generating a more complete quantitative map of its distribution in healthy and diseased tissues. Elucidating the specific receptors and downstream signaling pathways that are preferentially activated by this compound will be crucial for understanding its precise biological functions. The development of more specific analytical tools and biological probes will be instrumental in these endeavors.

This technical guide provides a foundational understanding of this compound, offering valuable insights into its tissue diversity and potential roles. As our knowledge expands, a more detailed picture of this enigmatic lipid will emerge, paving the way for new diagnostic and therapeutic strategies in a variety of human diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of C18 Plasmalogen Lysophosphatidylcholine (C18(Plasm) LPC) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, which imparts crucial antioxidant properties. Altered levels of plasmalogens, including C18 plasmalogen lysophosphatidylcholine (B164491) (C18(Plasm) LPC), have been linked to various disease states, including neurodegenerative and metabolic disorders.[1][2] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in human plasma. The protocol employs a liquid-liquid extraction procedure for sample preparation, followed by reversed-phase chromatographic separation and detection using a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This targeted approach offers high selectivity and sensitivity, making it suitable for clinical research and biomarker discovery.[3]

Introduction

Lysophosphatidylcholines (LPCs) are signaling molecules involved in various physiological and pathological processes.[4] A specific subclass, plasmalogen LPCs, are derived from choline (B1196258) plasmalogens (PC-Pls) via the action of phospholipase A2. These molecules are distinguished by a vinyl-ether linkage at the sn-1 position of the glycerol (B35011) backbone. The C18 species, this compound, represents a significant portion of this lipid class.

Accurate measurement of specific plasmalogen species is analytically challenging due to their lower abundance compared to diacyl lipids and the potential for isobaric interferences.[1] LC-MS/MS provides the necessary selectivity and sensitivity for reliable quantification.[5] This method utilizes a C18 reversed-phase column for chromatographic separation and highly specific MRM transitions for detection, ensuring accurate measurement of this compound in a complex biological matrix like human plasma.[6][7]

Experimental Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol (B129727), methyl tert-butyl ether (MTBE), acetonitrile, isopropanol, and water.

  • Reagents: Ammonium acetate, formic acid.

  • Standards: this compound (e.g., 1-(1Z-octadecenyl)-sn-glycero-3-phosphocholine) and an appropriate internal standard (IS), such as LPC 17:0.[6]

  • Samples: Human plasma collected in K2-EDTA tubes.

Sample Preparation: Liquid-Liquid Extraction (MTBE Method)

This protocol is adapted from established methods for comprehensive lipid extraction.[6][8]

  • Thaw frozen human plasma samples on ice.

  • In a 2 mL microcentrifuge tube, add 20 µL of plasma.

  • Add 225 µL of cold methanol containing the internal standard (e.g., LPC 17:0 at 10 µM).

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds, then shake for 10 minutes at 4°C to ensure thorough mixing.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.

  • Carefully collect the upper organic layer (~700 µL) and transfer it to a new 1.5 mL tube.

  • Dry the extract completely under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water). Vortex for 10 seconds and centrifuge at 14,000 x g for 2 minutes to pellet any debris.

  • Transfer the supernatant to an LC-MS vial for analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (20 µL) spike 2. Spike with Internal Standard (LPC 17:0 in Methanol) plasma->spike extract 3. Add MTBE & Shake (Liquid-Liquid Extraction) spike->extract phase_sep 4. Add Water & Centrifuge (Phase Separation) extract->phase_sep collect 5. Collect Organic Layer phase_sep->collect dry 6. Dry Down Extract collect->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject lc 9. Chromatographic Separation (C18 Reversed-Phase) inject->lc ms 10. MS/MS Detection (Positive ESI, MRM Mode) lc->ms integrate 11. Peak Integration ms->integrate quantify 12. Quantification (Ratio to Internal Standard) integrate->quantify report 13. Report Concentration quantify->report

Caption: Experimental workflow for this compound quantification.

Data Presentation and Quantitative Parameters

Liquid Chromatography (LC) Method

The separation is achieved using a reversed-phase C18 column.[6][8]

ParameterCondition
LC System UHPLC System (e.g., Agilent 1290, Waters Acquity)
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Column Temperature 50°C
Mobile Phase A 10 mM Ammonium Acetate in Acetonitrile/Water (60:40, v/v)
Mobile Phase B 10 mM Ammonium Acetate in Isopropanol/Acetonitrile (90:10, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
LC Gradient See Table 2

Table 1: LC System Parameters.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.05743
2.13070
12.0199
12.17030
15.07030

Table 2: LC Gradient Program.

Mass Spectrometry (MS/MS) Method

Analysis is performed on a tandem quadrupole mass spectrometer using electrospray ionization.

ParameterCondition
MS System Tandem Quadrupole MS (e.g., SCIEX QTRAP, Thermo TSQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temperature 500°C
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen
MRM Transitions See Table 3

Table 3: MS System Parameters.

The MRM transitions are highly specific. For LPCs, fragmentation typically yields a characteristic phosphocholine (B91661) headgroup fragment at m/z 184.[9]

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 508.4184.13550
LPC 17:0 (IS) 510.4184.13550

Table 4: MRM Transitions for Quantification.

Signaling Pathway Context

LPCs, including this compound, are generated from membrane phospholipids (B1166683) by the enzymatic action of phospholipase A2 (PLA2). They can act as second messengers, modulating the activity of various cellular targets such as G-protein coupled receptors (GPCRs) and Protein Kinase C (PKC), thereby influencing downstream cellular responses.[4]

G cluster_downstream Downstream Signaling PC Membrane Plasmalogen PC PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC This compound (Second Messenger) GPCR GPCR Modulation LPC->GPCR PKC PKC Modulation LPC->PKC PLA2->LPC Hydrolysis Response Cellular Responses (e.g., Proliferation, Inflammation) GPCR->Response PKC->Response

Caption: Generation and signaling role of this compound.

Conclusion

This application note details a complete workflow for the sensitive and specific quantification of this compound from human plasma. The combination of an optimized MTBE-based liquid-liquid extraction with a targeted LC-MS/MS analysis provides a reliable method for researchers investigating the roles of plasmalogens in health and disease. The protocol is robust, reproducible, and suitable for the analysis of large sample cohorts in a clinical research setting.

References

Application Notes and Protocols for C18(Plasm) LPC Extraction from Brain Tissue for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. They are particularly abundant in the central nervous system, with C18(plasm)-lysophosphatidylcholine (LPC) being a species of significant interest.[1] Alterations in the levels of plasmalogens, including C18(Plasm) LPC, have been linked to various neurodegenerative diseases, such as Alzheimer's disease, highlighting the need for accurate and reproducible methods for their quantification in brain tissue.[2][3]

These application notes provide detailed protocols for the extraction of this compound from brain tissue for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The described methods are intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, lipidomics, and biomarker discovery.

Biological Significance of this compound in the Brain

Plasmalogens play crucial roles in membrane structure and fluidity, vesicular fusion, and cellular signaling.[4] The vinyl-ether linkage in plasmalogens makes them potent antioxidants, capable of scavenging reactive oxygen species and protecting other lipids and proteins from oxidative damage.[1] this compound, a lysophospholipid derived from its parent plasmalogen, is not only a metabolic intermediate but also a bioactive molecule. It is involved in various neuronal pathways and may have a neuroprotective role.[5][6] Decreased levels of specific plasmalogens have been observed in the brains of individuals with Alzheimer's disease, suggesting their potential as diagnostic or therapeutic targets.[3][6]

Experimental Protocols

Brain Tissue Homogenization

This protocol describes the initial step of preparing the brain tissue for lipid extraction.

Materials:

  • Brain tissue (fresh or frozen)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4), ice-cold

  • Protease inhibitor cocktail

  • Dounce homogenizer or mechanical bead beater

  • Centrifuge

Procedure:

  • Thaw frozen brain tissue on ice.

  • Weigh a specific amount of tissue (e.g., 50-100 mg).

  • Wash the tissue with ice-cold PBS to remove any blood contaminants.

  • Mince the tissue into small pieces on an ice-cold surface.

  • Add the minced tissue to a pre-chilled homogenization tube containing an appropriate volume of ice-cold homogenization buffer with a protease inhibitor cocktail.

  • Homogenize the tissue using a Dounce homogenizer (15-20 strokes) or a mechanical bead beater until a uniform homogenate is achieved. Perform all steps on ice to minimize enzymatic degradation.

  • Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant for lipid extraction.

Lipid Extraction using a Modified Bligh-Dyer Method

This protocol is a widely used liquid-liquid extraction method for isolating lipids from biological samples.

Materials:

  • Brain tissue homogenate

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized water

  • Butylated hydroxytoluene (BHT) solution (e.g., 0.01% in methanol) to prevent oxidation of plasmalogens.[7]

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • To a glass centrifuge tube, add 1 part of the brain tissue homogenate.

  • Add 3.75 parts of a chloroform:methanol (1:2, v/v) mixture containing BHT.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Add 1.25 parts of chloroform and vortex again for 30 seconds.

  • Add 1.25 parts of deionized water and vortex for 30 seconds.

  • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein disk.

  • Transfer the organic extract to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

Quantitative Data Comparison

The choice of extraction method can significantly impact the recovery of lipids. The following table summarizes a comparison of common lipid extraction methods. While specific data for this compound is limited, the data for total lipid recovery provides a useful reference. For samples with higher lipid content, such as brain tissue, the Folch method (which uses a higher solvent-to-sample ratio) may yield better recovery compared to the Bligh and Dyer method.[8][9]

Extraction MethodKey Solvent Ratios (Chloroform:Methanol:Water)AdvantagesDisadvantagesTypical Total Lipid Recovery from High-Lipid Tissue
Bligh & Dyer Final ratio of 2:2:1.8Rapid, uses less solvent.[8]May have lower recovery for high-lipid samples.[8][9]Can be up to 50% lower than Folch for high-lipid samples.[8]
Folch Final ratio of 8:4:3Considered a "gold standard" with high recovery rates.[10][11]Uses a larger volume of solvent.[11]Generally provides higher and more accurate lipid content.[8]
MTBE Methyl-tert-butyl ether/Methanol/WaterUses less hazardous solvents than chloroform.May have different selectivity for certain lipid classes.Comparable to Folch for many lipid classes.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

  • Injection Volume: 2-10 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion (Q1): The m/z of the this compound species of interest.

  • Product Ion (Q3): A characteristic fragment ion, often the phosphocholine (B91661) headgroup at m/z 184.1.

  • Internal Standards: Use of a stable isotope-labeled LPC internal standard (e.g., LPC(17:0)-d5) is crucial for accurate quantification.[12]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis A Brain Tissue Collection B Homogenization A->B C Lipid Extraction (e.g., Modified Bligh-Dyer) B->C D Phase Separation C->D E Organic Phase Collection D->E F Solvent Evaporation E->F G Sample Reconstitution F->G H LC-MS/MS Analysis G->H I Data Acquisition H->I J Data Processing (Integration & Quantification) I->J K Statistical Analysis J->K G ROS Reactive Oxygen Species (ROS) Membrane Cell Membrane ROS->Membrane attacks Plasmalogen Plasmalogen (e.g., C18 Plasmalogen) ROS->Plasmalogen preferentially oxidizes OxidizedLipid Oxidized Membrane Lipids & Proteins Membrane->OxidizedLipid Plasmalogen->Membrane protects CellDamage Cellular Damage OxidizedLipid->CellDamage

References

Application Note: HILIC Chromatography for the Separation of C18 Plasmalogen Lysophosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are signaling molecules involved in various physiological and pathological processes. A specific subclass of LPCs, the plasmalogen LPCs (C18(Plasm) LPC), contains a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. The distinct structure of plasmalogen LPCs imparts unique chemical properties and biological functions, making their selective analysis crucial for understanding their role in health and disease. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) offers a powerful analytical approach for the separation of lipid classes based on the polarity of their head groups. This application note provides a detailed protocol for a HILIC-based method for the separation of C18(Plasm) LPCs from other lipid classes.

Principle of HILIC Separation for Lipids

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[1] In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and the separation is primarily based on the partitioning of analytes between this aqueous layer and the bulk organic mobile phase.[2] For lipids, HILIC is particularly effective at separating different lipid classes based on the polarity of their head groups.[3] More polar lipids are more strongly retained, while less polar lipids elute earlier. This characteristic allows for the effective separation of lipid classes such as phosphatidylcholines (PC), sphingomyelins (SM), and lysophosphatidylcholines (LPC).[4]

The presence of the vinyl-ether bond in plasmalogens makes them slightly less polar than their diacyl counterparts.[5] Consequently, in a HILIC separation, plasmalogen species are expected to elute slightly earlier than the corresponding diacyl or alkyl species within the same lipid class.[5] This difference in retention behavior can be exploited for the class-specific separation of C18(Plasm) LPCs.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of lipids from plasma samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 500 µL of pre-cooled isopropanol (B130326) (IPA).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the sample at -20°C for 10 minutes.

  • Vortex the mixture again for 1 minute.

  • Incubate the sample at 4°C for 2 hours to ensure complete protein precipitation.

  • Centrifuge the sample at 10,300 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the extracted lipids to a clean glass vial for LC-MS/MS analysis.

HILIC-MS/MS Method

Chromatographic Conditions:

  • Column: A column with a polar stationary phase is required. Options include bare silica, amide, or zwitterionic phases. An amide-based column (e.g., Acquity BEH Amide, 1.7 µm, 100 mm × 2.1 mm I.D.) is a good starting point for phospholipid separations.[6]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in Acetonitrile:H₂O (95:5, v/v), pH 8.2[6]

  • Mobile Phase B: 10 mM ammonium acetate in Acetonitrile:H₂O (50:50, v/v), pH 7.4[6]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
5.08020
8.06040
8.10100
10.00100
10.11000
12.01000

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Full scan and product ion scan modes. For targeted analysis, Multiple Reaction Monitoring (MRM) can be used.

MRM Transitions for this compound and C18:0 LPC:

  • This compound (P-18:0): Precursor ion [M+H]⁺ > Product ion (e.g., m/z 184.07, corresponding to the phosphocholine (B91661) headgroup).

  • C18:0 LPC: Precursor ion [M+H]⁺ > Product ion (e.g., m/z 184.07, corresponding to the phosphocholine headgroup).

Data Presentation

The following table provides an example of the expected retention time ranges for different lipid classes using the described HILIC method. Actual retention times may vary depending on the specific column and instrumentation used.

Lipid ClassExpected Retention Time Range (min)
Phosphatidylcholines (PC)1.5 - 2.0
Sphingomyelins (SM)2.0 - 2.5
Lysophosphatidylcholines (LPC)2.5 - 3.5
This compoundExpected to elute slightly earlier than C18:0 LPC
Phosphatidylethanolamines (PE)4.0 - 5.0
Lysophosphatidylethanolamines (LPE)5.0 - 6.0

Challenges in Separating this compound Isomers

While HILIC is excellent for separating lipid classes, achieving separation of isomers within the this compound class (e.g., positional isomers of the double bond in the vinyl-ether linkage) is challenging. This is because the primary separation mechanism in HILIC is based on the polarity of the headgroup, which is identical for these isomers. For the separation of lipid isomers, reversed-phase liquid chromatography (RPLC), which separates molecules based on their hydrophobicity and subtle differences in shape, is often the more effective technique.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis plasma Plasma Sample ipa Add Pre-cooled Isopropanol plasma->ipa vortex1 Vortex ipa->vortex1 incubate_neg20 Incubate at -20°C vortex1->incubate_neg20 vortex2 Vortex incubate_neg20->vortex2 incubate_4 Incubate at 4°C vortex2->incubate_4 centrifuge Centrifuge incubate_4->centrifuge supernatant Collect Supernatant centrifuge->supernatant hilic HILIC Column (Amide Stationary Phase) supernatant->hilic Inject ms Mass Spectrometer (ESI+) hilic->ms data Data Acquisition (Full Scan / MRM) ms->data

Caption: Experimental workflow for the HILIC-MS/MS analysis of this compound.

G cluster_plasm C18 Plasmalogen LPC (P-18:0) cluster_lyso C18:0 Lysophosphatidylcholine plasm_struct plasm_struct lyso_struct lyso_struct

Caption: Structural comparison of C18 Plasmalogen LPC and C18:0 LPC.

Conclusion

The described HILIC-MS/MS method provides a robust and reliable approach for the separation and detection of C18(Plasm) LPCs as a distinct lipid class from biological samples. While this method is highly effective for class-specific separation, researchers aiming to resolve isomers within the this compound subclass should consider complementary techniques such as reversed-phase chromatography. The provided protocol serves as a comprehensive guide for the implementation of HILIC-based lipid analysis in research and drug development settings.

References

Application Notes and Protocols for Lysoplasmalogenase Activity Assays Using C18(Plasm) LPC as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysoplasmalogens are lipid signaling molecules derived from plasmalogens, a unique class of phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. The degradation of lysoplasmalogens is catalyzed by lysoplasmalogenases, such as Transmembrane Protein 86A (TMEM86A) and TMEM86B, which hydrolyze the vinyl-ether bond. This enzymatic activity is crucial for maintaining cellular homeostasis of plasmalogens and lysoplasmalogens, and its dysregulation has been implicated in various diseases.[1] C18(Plasm) LPC (1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) is a commercially available lysoplasmalogen that serves as a substrate for assaying lysoplasmalogenase activity. This document provides detailed application notes and protocols for two common methods for this purpose: a coupled enzyme assay and a more sensitive HPLC-based fluorescence assay.

Signaling Pathways Involving Lysoplasmalogenase

Lysoplasmalogenase activity is integrated into broader cellular signaling networks. For instance, TMEM86A is a transcriptional target of Liver X Receptors (LXRs), which are key regulators of cholesterol and fatty acid metabolism.[2] In macrophages, LXR activation leads to increased TMEM86A expression, resulting in reduced lysoplasmalogen levels and alterations in membrane fluidity.[2] In adipocytes, TMEM86A influences the Protein Kinase A (PKA) signaling pathway. Knockout of TMEM86A leads to increased lysoplasmalogen levels, which in turn inhibits phosphodiesterase 3B, elevates cyclic adenosine (B11128) monophosphate (cAMP), and enhances PKA signaling. The downstream consequences of lysoplasmalogenase activity include modulation of membrane dynamics, lipid raft formation, and cellular processes like phagocytosis.[3]

Lysoplasmalogenase Signaling Pathways cluster_0 Macrophage cluster_1 Adipocyte LXR LXR TMEM86A_mac TMEM86A (Lysoplasmalogenase) LXR->TMEM86A_mac  transcriptionally  activates Lysoplasmalogen_mac Lysoplasmalogens TMEM86A_mac->Lysoplasmalogen_mac  decreases MembraneFluidity_mac Membrane Fluidity Lysoplasmalogen_mac->MembraneFluidity_mac  modulates TMEM86A_adi TMEM86A (Lysoplasmalogenase) Lysoplasmalogen_adi Lysoplasmalogens TMEM86A_adi->Lysoplasmalogen_adi  decreases PDE3B PDE3B Lysoplasmalogen_adi->PDE3B  inhibits cAMP cAMP PDE3B->cAMP  degrades PKA PKA Signaling cAMP->PKA  activates Coupled Enzyme Assay Workflow cluster_workflow Assay Workflow Start Start PrepareMix Prepare Reaction Mixture (Buffer, DTT, NADH, BSA, ADH) Start->PrepareMix AddSubstrate Add this compound Substrate PrepareMix->AddSubstrate AddEnzyme Initiate with Enzyme AddSubstrate->AddEnzyme Measure Monitor NADH Decrease (Absorbance or Fluorescence) AddEnzyme->Measure Calculate Calculate Activity Measure->Calculate End End Calculate->End HPLC Assay Workflow cluster_workflow Assay Workflow Start Start EnzymeReaction Enzymatic Reaction (Enzyme + this compound) Start->EnzymeReaction Extraction Lipid Extraction EnzymeReaction->Extraction Derivatization Derivatization with Dansylhydrazine Extraction->Derivatization HPLC HPLC Separation and Fluorescence Detection Derivatization->HPLC Quantification Quantification against Standard Curve HPLC->Quantification End End Quantification->End

References

Application Notes and Protocols for the Chemo-Enzymatic Synthesis of Stable Isotope-Labeled C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, albeit theoretical, protocol for the synthesis of stable isotope-labeled 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC). Due to the complexity and often proprietary nature of plasmalogen synthesis, this document outlines a plausible chemo-enzymatic strategy based on established principles of lipid chemistry. The protocol is designed for researchers in lipidomics, drug development, and metabolic studies who require a high-purity, isotopically labeled internal standard for mass spectrometry-based quantification of this important signaling lipid. Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, which imparts distinct chemical and physical properties.[1][2] These lipids are involved in membrane structure, vesicular fusion, and cellular signaling, and act as endogenous antioxidants.[3][4][5] Deficiencies in plasmalogen levels have been linked to various diseases, making them a subject of intense research.[2][6]

Introduction

Lysophosphatidylcholines (LPCs) are important signaling molecules and metabolic intermediates.[7] The plasmalogen subclass of LPCs, such as this compound, presents unique synthetic challenges due to the labile vinyl ether bond and the potential for acyl migration.[2][7] Stable isotope-labeled internal standards are essential for accurate quantification in complex biological matrices by mass spectrometry.[5][8][9] This protocol describes a multi-step synthesis to obtain this compound with a deuterium-labeled sn-1 alkyl chain.

Proposed Chemo-Enzymatic Synthesis Workflow

The proposed synthesis involves several key stages: preparation of a deuterated fatty alcohol, stereospecific assembly of the glycerophospholipid backbone with appropriate protecting groups, introduction of the phosphocholine (B91661) headgroup, and finally, the enzymatic or chemical formation of the critical vinyl ether bond followed by deprotection.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Glycerol (B35011) Backbone Assembly cluster_2 Step 3: Headgroup Attachment cluster_3 Step 4: Vinyl Ether Formation & Deprotection A Deuterated Oleic Acid B Reduction A->B C Deuterated Oleyl Alcohol B->C F Alkylation at sn-1 C->F Labeled Precursor D sn-Glycerol-3-phosphate E Protection of sn-2 OH D->E E->F G Protected 1-O-alkyl-sn-glycero-3-P F->G H Phosphocholine Introduction G->H I Protected Plasmanylcholine H->I J Desaturation at sn-1 I->J K Deprotection of sn-2 OH J->K L Final Product: Stable Isotope-Labeled This compound K->L

Caption: Proposed workflow for the synthesis of stable isotope-labeled this compound.

Experimental Protocols

Part 1: Synthesis of Deuterated Oleyl Alcohol
  • Objective: To prepare the stable isotope-labeled precursor for the sn-1 position.

  • Materials:

    • Deuterated oleic acid (e.g., Oleic acid-d9)

    • Lithium aluminum hydride (LiAlH₄) or a similar reducing agent

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • Dry ice/acetone bath

    • Standard glassware for organic synthesis under inert atmosphere

  • Procedure:

    • Dissolve deuterated oleic acid in anhydrous THF in a round-bottom flask under an argon atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of LiAlH₄ in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Quench the reaction by carefully adding water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting precipitate and wash with THF.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting deuterated oleyl alcohol by silica (B1680970) gel chromatography.

Part 2: Assembly of the Protected Lysophospholipid
  • Objective: To construct the glycerol backbone with the deuterated alkyl chain at sn-1 and a protecting group at sn-2.

  • Materials:

    • sn-Glycero-3-phosphocholine (GPC) or a suitable protected glycerol precursor

    • Deuterated oleyl alcohol (from Part 1)

    • A suitable protecting group for the sn-2 hydroxyl, e.g., tert-Butyldimethylsilyl (TBDMS) chloride or Benzoyl chloride

    • Immiscible organic solvents (e.g., dichloromethane, hexane)

    • Bases such as imidazole (B134444) or pyridine

  • Procedure: This part is challenging due to the need for regioselectivity. A chemo-enzymatic approach using a lipase (B570770) could be employed for regioselective acylation/alkylation, or a chemical route with protecting groups.[1][10][11]

    • Protection: Protect the sn-2 hydroxyl group of a suitable glycerol derivative.

    • Alkylation: Introduce the deuterated oleyl alcohol at the sn-1 position via a Williamson ether synthesis or similar method.

    • Phosphorylation: If starting from a protected glycerol, introduce the phosphocholine headgroup.[12]

    • Purification: Purify the resulting protected 1-O-(oleyl-d9)-2-O-protected-sn-glycero-3-phosphocholine by column chromatography.

Part 3: Formation of the Vinyl Ether Bond and Deprotection
  • Objective: To create the characteristic vinyl ether bond and remove the sn-2 protecting group.

  • Materials:

    • Protected plasmanylcholine from Part 2

    • Enzyme: Plasmanylethanolamine desaturase (if a viable enzymatic route is established) or chemical reagents for desaturation.

    • Deprotection agent (e.g., Tetra-n-butylammonium fluoride (B91410) (TBAF) for TBDMS group; mild base for benzoyl group).

  • Procedure:

    • Desaturation (Hypothetical Chemical Route): This is the most critical and least straightforward step. It could potentially be achieved by introducing a leaving group adjacent to the ether linkage followed by a base-catalyzed elimination reaction. This would require careful optimization to ensure stereoselectivity (Z-isomer) and avoid side reactions. The biological route involves plasmanylethanolamine desaturase, an enzyme that is not commercially available for in vitro synthesis.[13]

    • Deprotection: Remove the protecting group from the sn-2 position using the appropriate reagent. For example, use TBAF to remove a TBDMS group. This step must be mild to avoid cleaving the labile vinyl ether bond.

    • Final Purification: Purify the final product, stable isotope-labeled this compound, using a suitable chromatographic method like High-Performance Liquid Chromatography (HPLC), potentially on a HILIC column.

Characterization and Quality Control

The final product must be rigorously characterized to confirm its identity and purity.

ParameterMethodExpected Result
Identity Confirmation High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement corresponding to the molecular formula of deuterated this compound.
Isotopic Enrichment Mass Spectrometry (MS)A shift in the m/z value corresponding to the number of incorporated deuterium (B1214612) atoms.
Structural Elucidation Tandem Mass Spectrometry (MS/MS)Fragmentation pattern consistent with the structure, showing the loss of the phosphocholine headgroup and fragments corresponding to the deuterated sn-1 chain.
Purity High-Performance Liquid Chromatography (HPLC)A single major peak, indicating >98% purity.
Positional Isomerism Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR to confirm the positions of the vinyl ether bond and the free hydroxyl group.

Signaling Pathway Involving Plasmalogens

Plasmalogens are integral components of cell membranes and are implicated in protecting cells from oxidative stress. Their vinyl ether bond is susceptible to attack by reactive oxygen species (ROS), thereby sparing other more critical lipids and proteins from oxidative damage.

G ROS Reactive Oxygen Species (ROS) PlasmLPC This compound ROS->PlasmLPC attacks vinyl ether bond PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA attacks PUFAs Membrane Cell Membrane OxidizedProducts Oxidized Products PlasmLPC->OxidizedProducts is oxidized CellDamage Oxidative Damage (Lipid Peroxidation) PUFA->CellDamage leads to

Caption: Antioxidant role of this compound in cellular membranes.

Summary of Quantitative Data

The following table summarizes hypothetical but expected quantitative data for the synthesis and characterization of stable isotope-labeled this compound.

ParameterTarget ValueMethod of Analysis
Molecular Weight (d9-labeled) ~516.74 g/mol High-Resolution Mass Spectrometry
Isotopic Purity >98%Mass Spectrometry
Chemical Purity >98%HPLC
Yield (Overall) 1-5% (estimated due to complexity)Gravimetric/Spectrophotometric
Stereochemical Purity (sn-1) >99% (Z-isomer)NMR Spectroscopy / Chiral Chromatography

Conclusion

The synthesis of stable isotope-labeled this compound is a complex undertaking that requires expertise in lipid chemistry and purification techniques. The chemo-enzymatic protocol outlined here provides a conceptual framework for its production. The availability of such a standard is crucial for advancing research into the roles of plasmalogens in health and disease by enabling accurate and precise quantification in biological systems. Researchers attempting this synthesis should be prepared for extensive optimization, particularly in the formation of the vinyl ether bond and the purification of the final product.

References

Application of C18(Plasm) LPC in the Study of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C18(Plasm) LPC, or 1-(1Z-alkenyl)-2-lyso-sn-glycero-3-phosphocholine with an 18-carbon chain at the sn-1 position, is a member of the lysoplasmalogen family of ether phospholipids. Plasmalogens are critical components of cellular membranes, particularly in the nervous system, where they are implicated in membrane structure, signal transduction, and protection against oxidative stress. Emerging research has highlighted the dysregulation of this compound and other related ether lipids in the pathophysiology of various neurological disorders, including Alzheimer's disease (AD) and multiple sclerosis (MS). This document provides detailed application notes and experimental protocols for the study of this compound in the context of these disorders.

Application Notes

This compound as a Biomarker in Neurological Disorders

Alterations in the plasma and cerebrospinal fluid (CSF) levels of lysophosphatidylcholines (LPCs) and plasmalogens have been associated with neurological diseases.[1][2] These changes suggest their potential as biomarkers for disease diagnosis, progression, and therapeutic response. While specific data for this compound is still emerging, studies on related compounds provide a strong rationale for its investigation.

Key Applications:

  • Early Diagnosis: Changes in plasma choline (B1196258) phospholipids, including plasmalogens and LPCs, have been observed in Alzheimer's disease, mimicking an accelerated aging process.[1] Investigating this compound levels may contribute to a lipid-based biomarker panel for early AD detection.

  • Disease Progression: Monitoring the levels of this compound in longitudinal studies could provide insights into the rate of neurodegeneration and disease severity.

  • Therapeutic Monitoring: Assessing the impact of novel therapeutics on this compound levels may serve as a surrogate endpoint in clinical trials.

Role in Neuroinflammation and Oxidative Stress

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of many neurological disorders.[3] LPCs are known to modulate microglial activation and the release of pro-inflammatory cytokines.[4] The vinyl-ether bond in plasmalogens, including this compound, is susceptible to oxidative attack, suggesting a role in mitigating oxidative stress, a key pathological process in neurodegeneration.

Key Applications:

  • Investigating Neuroinflammatory Pathways: Studying the effect of this compound on microglial and astrocytic activation in vitro can elucidate its role in neuroinflammatory signaling.

  • Assessing Oxidative Stress: Quantifying the levels of this compound and its oxidized products in biological samples can serve as an indicator of oxidative damage in the central nervous system (CNS).

Involvement in Blood-Brain Barrier Dysfunction

The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the periphery and the CNS. Its disruption is a key event in the pathogenesis of several neurological disorders. Some lysophospholipids have been shown to modulate BBB permeability.

Key Applications:

  • Modeling BBB Disruption: In vitro models of the BBB can be utilized to investigate the direct effects of this compound on endothelial cell integrity and permeability.

  • Understanding Molecular Mechanisms: Studying the influence of this compound on the expression and localization of tight junction proteins in brain endothelial cells can reveal the mechanisms by which it may alter BBB function.

Quantitative Data Summary

The following tables summarize the reported changes in LPC and plasmalogen levels in Alzheimer's disease and multiple sclerosis. It is important to note that data specifically for this compound is limited, and the tables include data on related compounds to provide a broader context.

Table 1: Dysregulation of Choline Plasmalogens and Lysophosphatidylcholines in Alzheimer's Disease (Plasma)

Analyte ClassSpecific SpeciesChange in AD vs. ControlsReference
Choline Plasmalogens (Total)Not specifiedIncreased[1]
Lysophosphatidylcholines (Total)Not specifiedIncreased[1]
LysophosphatidylcholinesLPC 18:1, LPC 18:2Higher[3]

Table 2: Dysregulation of Lysophosphatidylcholines and Other Lipids in Multiple Sclerosis (CSF)

Analyte ClassSpecific SpeciesChange in MS vs. Other Neurological DiseasesReference
Fatty Acids and SphingolipidsNot specifiedMost abundant classes in MS[5]
SphingolipidsC16 Glucosylceramide, C18 CeramideDecreased after ocrelizumab treatment in RMS[6]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Plasma and Brain Tissue by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Materials:

  • Plasma or homogenized brain tissue

  • Internal Standard (e.g., a deuterated or odd-chain LPC)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate

  • C18 reverse-phase LC column

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • For brain tissue, homogenize in a suitable buffer on ice.

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma or tissue homogenate, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 1 minute.

    • Add 400 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol or isopropanol/acetonitrile/water.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate).

    • Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using synthetic this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: In Vitro Neuroinflammation Assay - Microglial Activation

This protocol describes how to assess the effect of this compound on microglial activation by measuring the release of nitric oxide (NO) and pro-inflammatory cytokines.

Materials:

  • Microglial cell line (e.g., BV-2 or primary microglia)

  • This compound

  • Lipopolysaccharide (LPS, as a positive control)

  • Cell culture medium (e.g., DMEM)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture:

    • Culture microglial cells in a 24-well plate until they reach 80% confluency.

  • Treatment:

    • Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) for 24 hours. Include a vehicle control and a positive control (LPS, 100 ng/mL).

  • Nitric Oxide Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.

  • Cytokine Measurement (ELISA):

    • Use the collected cell culture supernatant to measure the concentrations of TNF-α and IL-6 according to the manufacturer's instructions for the respective ELISA kits.

  • Data Analysis:

    • Compare the levels of NO, TNF-α, and IL-6 in the this compound-treated groups to the vehicle control to determine its effect on microglial activation.

Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay

This protocol utilizes a Transwell system to model the BBB and assess the effect of this compound on its permeability.

Materials:

  • Human brain microvascular endothelial cells (hBMECs)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • This compound

  • Fluorescein isothiocyanate (FITC)-dextran (4 kDa)

  • Transendothelial electrical resistance (TEER) measurement system

Procedure:

  • BBB Model Assembly:

    • Seed hBMECs on the apical side of the Transwell inserts and culture until a confluent monolayer is formed, as confirmed by TEER measurements (typically >150 Ω·cm²).

  • Treatment:

    • Add this compound to the apical (luminal) chamber at various concentrations. Include a vehicle control.

  • TEER Measurement:

    • Measure the TEER at different time points after treatment (e.g., 0, 4, 8, 24 hours) to assess changes in the integrity of the endothelial monolayer.

  • Permeability Assay:

    • After the desired treatment duration, add FITC-dextran to the apical chamber.

    • At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • Measure the fluorescence of the basolateral samples using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for FITC-dextran to quantify the permeability of the in vitro BBB. Compare the Papp values and TEER measurements between the this compound-treated groups and the control.

Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds PKC Protein Kinase C (PKC) GPCR->PKC Activates PLA2 Phospholipase A2 (PLA2) PLA2->this compound Generates from Plasmalogen PC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activates NFkB NF-κB MAPK_Pathway->NFkB Activates Inflammatory_Response Neuroinflammatory Response (Cytokine Release) NFkB->Inflammatory_Response Promotes

Experimental Workflow

G cluster_sample Sample Collection & Preparation cluster_analysis Analysis cluster_invitro In Vitro Functional Assays Sample Plasma or Brain Tissue Extraction Lipid Extraction Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification of This compound LCMS->Quantification Microglia Microglial Activation Assay (NO, Cytokines) Quantification->Microglia Inform Functional Studies BBB BBB Permeability Assay (TEER, FITC-dextran) Quantification->BBB Inform Functional Studies

References

Application Notes and Protocols for In Vitro Cell Culture Experiments Using C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18(Plasm) LPC, or 1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, is a member of the plasmalogen family of lysophospholipids. Plasmalogens are characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone, which imparts unique chemical and physical properties.[1][2] These lipids are integral components of cellular membranes and are involved in a variety of cellular processes, including signal transduction, membrane dynamics, and protection against oxidative stress.[1][2][3]

Research into lysophosphatidylcholines (LPCs), particularly the more common acyl forms like C18:0 LPC, has revealed their significant roles in inflammation, cancer biology, and regulated cell death pathways such as ferroptosis. While specific data on this compound is limited, the known functions of related LPCs and the unique properties of plasmalogens provide a strong basis for its investigation in various in vitro models.

These application notes provide an overview of the potential applications of this compound in cell culture experiments, along with detailed protocols for its preparation and use.

Potential Applications

  • Investigation of Inflammatory Signaling: Based on the known pro-inflammatory and immunomodulatory effects of C18:0 LPC, this compound can be used to study inflammatory responses in various cell types, such as macrophages, endothelial cells, and immune cells.[4][5][6]

  • Cancer Cell Biology Research: Higher plasma levels of C18:0 LPC have been associated with a lower risk of common cancers.[7] In vitro studies with this compound could elucidate its specific effects on cancer cell proliferation, migration, and signaling.

  • Studies on Ferroptosis and Oxidative Stress: Plasmalogens are known to protect against oxidative stress.[1] this compound is a valuable tool for investigating the mechanisms of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[8][9][10][11]

Data Presentation

Table 1: Effects of C18:0 LPC on Dendritic Cell (DC) Maturation and Chemokine Secretion
ParameterTreatmentFold Increase vs. ControlCell TypeReference
DC Maturation Markers
CD86 ExpressionC18:0 LPC (40 µM)UpregulatedHuman Monocyte-derived DCs[4]
HLA-DR ExpressionC18:0 LPC (40 µM)UpregulatedHuman Monocyte-derived DCs[4]
CD40 ExpressionC18:0 LPC (40 µM)UpregulatedHuman Monocyte-derived DCs[4]
Chemokine Secretion
Macrophage Inflammatory Protein 1 (MIP-1)C18:0 LPC~351-foldHuman Monocyte-derived DCs[4]
Monocyte Chemoattractant Protein 1 (MCP-1)C18:0 LPC~351-foldHuman Monocyte-derived DCs[4]
Interleukin-8 (IL-8)C18:0 LPC~7-foldHuman Monocyte-derived DCs[4]
Gamma Interferon-inducible Protein 10 (IP-10)C18:0 LPC~2-foldHuman Monocyte-derived DCs[4]

Note: This data is for the acyl form (C18:0 LPC) and serves as a reference for potential experiments with the plasmalogen form.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Materials:

  • This compound powder

  • Anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution of this compound:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a stock solution by dissolving the powder in anhydrous ethanol or DMSO to a concentration of 1-10 mg/mL. For example, dissolve 10 mg of this compound in 1 mL of solvent for a 10 mg/mL stock.

    • Vortex thoroughly until the powder is completely dissolved.

  • Preparation of Working Solution:

    • Dilute the stock solution in sterile PBS or cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to achieve the final working concentration.

    • Important: The final concentration of the solvent (ethanol or DMSO) in the cell culture should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Complexing with Albumin (Optional but Recommended):

    • To mimic physiological conditions and improve solubility and stability, this compound can be complexed with fatty acid-free bovine serum albumin (BSA).

    • Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 10% w/v).

    • Slowly add the this compound stock solution to the BSA solution while gently vortexing.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

    • The molar ratio of LPC to BSA can be varied, with a 1:1 to 3:1 ratio being common.

  • Storage:

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[12]

    • Prepare working solutions fresh for each experiment.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest (e.g., cancer cell line, immune cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in complete medium.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the LPC) and a negative control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound solutions or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways of this compound

While the specific signaling pathways of this compound are not well-elucidated, based on the literature for acyl-LPCs, potential pathways for investigation include the MAPK/ERK and PI3K/AKT pathways, and G-protein coupled receptor signaling.[13]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC PI3K PI3K GPCR->PI3K PKC PKC PLC->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., Cytokines, Growth Factors) ERK->Transcription AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB NFkB->Transcription LPC This compound LPC->GPCR

Caption: Putative signaling pathways activated by this compound.

Experimental Workflow for Investigating this compound Effects

The following diagram outlines a general workflow for studying the effects of this compound on a cell line of interest.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_LPC Prepare this compound Working Solutions Treat_Cells Treat Cells with This compound Prep_LPC->Treat_Cells Seed_Cells Seed Cells in Culture Plates Seed_Cells->Treat_Cells Viability Cell Viability Assay (e.g., MTT) Treat_Cells->Viability Cytokine Cytokine/Chemokine Measurement (e.g., ELISA) Treat_Cells->Cytokine Signaling Western Blot for Signaling Proteins Treat_Cells->Signaling Gene_Expression qPCR for Gene Expression Analysis Treat_Cells->Gene_Expression

Caption: General workflow for in vitro cell-based assays with this compound.

Concluding Remarks

This compound is a promising bioactive lipid for in vitro research in areas such as inflammation, cancer, and neurobiology. While much of the current understanding is extrapolated from studies on acyl-LPCs, the unique properties of plasmalogens suggest that this compound may have distinct biological activities. The protocols and information provided herein serve as a guide for researchers to begin exploring the cellular effects of this specific lysophospholipid. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic applications.

References

Application Notes and Protocols for the Targeted Mass Spectrometry Assay of C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[1] C18(Plasm) LPC, or 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine, is a lysoplasmalogen derived from the hydrolysis of a fatty acid at the sn-2 position of a C18 plasmalogen phosphatidylcholine. Altered levels of plasmalogens have been linked to a variety of diseases, including neurological and metabolic disorders, making the targeted quantification of specific plasmalogen species like this compound a critical area of research.[2] Lysophospholipids, including lysoplasmalogens, are also known to be involved in cell signaling pathways.[3]

This document provides detailed application notes and protocols for the development and implementation of a targeted mass spectrometry assay for the quantification of this compound in biological matrices.

I. Quantitative Data Summary

AnalyteMatrixConcentration Range (µM)LOD (pmol)LOQ (pmol)Citation
Total PlasmalogensHuman Plasma0.5 - 13.6--[4][5]
PLS 16:0/18:2Human Plasma4.0 ± 1.30.0080.01[6]
PLS 16:0/20:4Human Plasma3.5 ± 1.20.0080.01[6]
This compound Human Plasma To be determined To be determined To be determined

II. Experimental Protocols

A. Sample Preparation: Lipid Extraction from Human Plasma

This protocol is adapted from established methods for lipid extraction from plasma.[7]

Materials:

  • Human plasma (collected in EDTA tubes)

  • Methanol (B129727) (LC-MS grade), chilled on ice

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Internal Standard (IS): A suitable non-endogenous lysoplasmalogen or a stable isotope-labeled this compound should be used.

  • Deionized water

  • Centrifuge capable of 4°C and >14,000 x g

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 20 µL of human plasma.

  • Add 200 µL of ice-cold methanol containing the internal standard at a known concentration.

  • Vortex the mixture vigorously for 20 seconds.

  • Add 750 µL of MTBE.

  • Vortex for 1 minute and then shake for 10 minutes at 4°C.

  • Add 180 µL of deionized water to induce phase separation.

  • Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 9:1 methanol/water with 10 mM ammonium (B1175870) formate) for LC-MS/MS analysis.

B. Targeted LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.9 µm particle size).[4]

  • Mobile Phase A: 10 mM Ammonium Formate in Water.[7]

  • Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v) with 10 mM Ammonium Formate.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 50°C.[4]

  • Injection Volume: 3 µL.[4]

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 30% B and equilibrate

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.[8]

  • Source Temperature: 300°C.

  • Gas Flow: Optimized for the specific instrument.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for this compound:

  • Molecular Formula: C₂₆H₅₄NO₆P.[9]

  • Molecular Weight: 507.68 g/mol .[9]

  • Precursor Ion ([M+H]⁺): m/z 508.7.

MRM TransitionDwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
508.7 -> 184.1 504025-35Quantifier
508.7 -> 104.1 504030-40Qualifier

Note: The optimal cone voltage and collision energy should be determined empirically by infusing a standard of this compound. The product ion at m/z 184.1 corresponds to the phosphocholine (B91661) headgroup and is a characteristic fragment for phosphatidylcholines and lysophosphatidylcholines.[8][10] The product ion at m/z 104.1 is another fragment of the choline (B1196258) headgroup and can serve as a qualifier.

C. Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in a surrogate matrix (e.g., stripped plasma or a solvent mixture). Spike each standard with the same concentration of the internal standard as used in the samples.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the unknown samples can then be determined from this curve.

III. Visualizations

A. Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma (20 µL) add_methanol_is Add Methanol + Internal Standard plasma->add_methanol_is add_mtbe Add MTBE add_methanol_is->add_mtbe vortex_shake Vortex & Shake add_mtbe->vortex_shake phase_separation Add Water & Centrifuge vortex_shake->phase_separation collect_organic Collect Upper Organic Layer phase_separation->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute inject Inject onto C18 Column reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (QQQ-MS) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Experimental workflow for this compound quantification.

B. Potential Signaling Pathway of this compound

G PC C18 Plasmalogen PC PLA2 Phospholipase A2 PC->PLA2 Hydrolysis LPC This compound PLA2->LPC PUFA Polyunsaturated Fatty Acid (e.g., Arachidonic Acid) PLA2->PUFA PKC Protein Kinase C (PKC) LPC->PKC Modulation Bioactive_Lipids Bioactive Lipid Mediators (e.g., Prostaglandins) PUFA->Bioactive_Lipids Downstream Downstream Signaling (Cell Proliferation, Inflammation) PKC->Downstream

Caption: Potential signaling pathway involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in C18(Plasm) LPC Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of C18(Plasm) LPC (1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine) by mass spectrometry.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues in your experimental workflow.

Observed Problem Potential Cause Recommended Solution
Low or no this compound signal Degradation during sample preparation: The vinyl-ether bond of plasmalogens is highly susceptible to cleavage under acidic conditions.[1][2]- Avoid acidic conditions during lipid extraction. Use neutral or slightly basic extraction solvents. - If acid precipitation of proteins is necessary, perform it at low temperatures and minimize exposure time. - Consider using a methyl tert-butyl ether (MTBE) based extraction method, which is generally performed under neutral conditions.
Inefficient extraction: this compound may not be efficiently extracted from the sample matrix.- Optimize the extraction solvent system. A common choice is a modification of the Folch or Bligh & Dyer methods using chloroform (B151607) and methanol. - Ensure thorough homogenization and vortexing of the sample with the extraction solvent.
Suboptimal mass spectrometry settings: Incorrect precursor/product ion selection or collision energy.- Use appropriate Multiple Reaction Monitoring (MRM) transitions. For this compound, the precursor ion is typically [M+H]⁺ at m/z 508.4. A characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1.[3] - Optimize collision energy for the specific instrument to maximize the signal of the m/z 184.1 fragment.
High signal variability between replicates Inconsistent sample preparation: Variations in extraction efficiency or sample handling.- Ensure precise and consistent pipetting of all reagents and samples. - Use a stable isotope-labeled internal standard, such as this compound-d9, added at the very beginning of the sample preparation process to account for variations in extraction and ionization.
Matrix effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound.- Improve chromatographic separation to resolve this compound from interfering matrix components. Consider using a C18 reversed-phase column with a suitable gradient.[3] - Evaluate and correct for matrix effects by analyzing the internal standard response across different samples.
Inaccurate quantification / Overestimation Isobaric interference: Co-elution of C18:1 LPC, which has the same mass as this compound, can lead to an overestimation of the plasmalogen species.- Chromatographic Separation: Optimize the liquid chromatography method to achieve baseline separation of this compound and C18:1 LPC. Reversed-phase chromatography with a C18 column can often separate these isomers. - Controlled Acid Hydrolysis: As a confirmatory step, a mild acid treatment can be used. This will selectively cleave the vinyl-ether bond of this compound, leading to a decrease in its corresponding peak area, while the C18:1 LPC peak will remain unaffected.[1][4] This allows for the differentiation and separate quantification of the two species.
Incorrect internal standard: Using a non-plasmalogen internal standard may not adequately compensate for the specific behavior of this compound.- Utilize a stable isotope-labeled plasmalogen internal standard, ideally this compound-d9, for the most accurate quantification.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of the this compound peak in my chromatogram?

A1: The most reliable method is to use a combination of retention time matching with an authentic this compound standard and tandem mass spectrometry (MS/MS). The MS/MS spectrum of this compound will show a characteristic product ion at m/z 184.1, corresponding to the phosphocholine headgroup. To further confirm the presence of the vinyl-ether bond, you can perform a controlled acid hydrolysis of an aliquot of your sample. The peak corresponding to this compound should disappear or significantly decrease after this treatment, while any isobaric C18:1 LPC would remain.[1][4]

Q2: What is the best internal standard for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte itself. Therefore, this compound-d9 is the recommended internal standard. This standard will co-elute with the endogenous this compound and experience similar extraction efficiencies and matrix effects, leading to the most accurate and precise quantification.

Q3: My sample preparation involves protein precipitation with an acidic solution. Will this affect my this compound measurement?

A3: Yes, it is highly likely to affect your results. The vinyl-ether bond in plasmalogens is sensitive to acid and can be cleaved, leading to an underestimation of this compound.[1][2] If possible, switch to a non-acidic protein precipitation method, such as using cold acetone (B3395972) or methanol. If an acidic step is unavoidable, it should be performed at a low temperature and for the shortest possible duration. It is crucial to validate your method to assess the extent of any potential degradation.

Q4: Can I differentiate this compound from its isobaric isomer C18:1 LPC using mass spectrometry alone?

A4: While both will have the same precursor ion mass, their fragmentation patterns upon collision-induced dissociation (CID) can potentially differ beyond the common m/z 184.1 fragment, although this can be subtle and instrument-dependent. The most robust approach for differentiation is to combine high-performance liquid chromatography (HPLC) with mass spectrometry. A well-optimized reversed-phase HPLC method can chromatographically separate these two isomers, allowing for their individual detection and quantification by the mass spectrometer.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma for this compound Analysis

This protocol is a modification of the Folch method, designed to minimize the degradation of plasmalogens.

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (ice-cold)

  • This compound-d9 internal standard solution (in a suitable organic solvent)

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To a 15 mL glass centrifuge tube, add 100 µL of plasma.

  • Add a known amount of this compound-d9 internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Add 0.5 mL of ice-cold 0.9% NaCl solution.

  • Vortex for another 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization for your specific instrumentation is recommended.

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor m/z 508.4 -> Product m/z 184.1

    • This compound-d9 (Internal Standard): Precursor m/z 517.4 -> Product m/z 184.1

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for your specific mass spectrometer to achieve maximum signal intensity for the specified transitions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_add Add this compound-d9 IS plasma->is_add extraction Lipid Extraction (Chloroform/Methanol) is_add->extraction drying Dry Down extraction->drying reconstitution Reconstitute drying->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis ms->data

Caption: this compound Quantification Workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol C18_Plasm_LPC This compound Receptor G-Protein Coupled Receptor (GPCR) C18_Plasm_LPC->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Kinase_Cascade->Cellular_Response Leads to

References

Improving peak shape and resolution for C18(Plasm) LPC in reverse phase LC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for C18(Plasm) LPC in reverse phase liquid chromatography (RPLC).

Troubleshooting Guide

Poor peak shape and inadequate resolution are common challenges in the analysis of lysophosphatidylcholines (LPCs), including the plasmalogen this compound. These issues can often be attributed to a combination of factors including secondary interactions with the stationary phase, suboptimal mobile phase conditions, and interactions with the LC system hardware. The following table summarizes common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary Silanol (B1196071) Interactions: The positively charged choline (B1196258) headgroup of this compound can interact with negatively charged residual silanol groups on the C18 silica-based stationary phase.[1][2] - Mobile Phase pH Too Close to Analyte's pKa: If the mobile phase pH is near the pKa of the phosphate (B84403) group, a mixed ionization state can lead to peak distortion.[3][4] - Column Overload: Injecting too much analyte mass can saturate the stationary phase.[5][6] - Interaction with Metal Surfaces: Phospholipids (B1166683) are prone to adsorption on stainless steel surfaces within the LC flow path, such as frits and tubing.[7]- Use an End-Capped Column: Select a C18 column that has been end-capped to minimize the number of free silanol groups.[5] - Adjust Mobile Phase pH: Use a mobile phase with a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.[8] Acidic mobile phases with modifiers like formic acid or acetic acid are commonly used.[9] - Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to block active silanol sites. - Reduce Sample Load: Dilute the sample or decrease the injection volume.[5][6] - Use a Biocompatible LC System: Employ an LC system with PEEK or other inert materials for tubing and frits to minimize metal adsorption.[7]
Poor Resolution / Co-elution - Inadequate Mobile Phase Strength: The organic solvent composition may not be optimal for separating this compound from other lipid species. - Suboptimal Gradient Slope: A gradient that is too steep may not provide sufficient separation time for closely eluting compounds.[10] - Incorrect Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, influencing selectivity.- Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. Weaker mobile phases (less organic) generally increase retention and can improve separation.[9] - Optimize Gradient Profile: Decrease the gradient slope (i.e., make it shallower) to increase the separation window for closely eluting peaks.[10] - Adjust Column Temperature: Systematically vary the column temperature (e.g., in 5 °C increments) to see if selectivity improves.
Broad Peaks - Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening. - Column Degradation: The stationary phase may be degraded due to harsh mobile phase conditions or sample matrix effects. - Slow Mass Transfer: At lower temperatures, the movement of the analyte between the mobile and stationary phases can be slow.- Minimize Tubing Length: Use the shortest possible tubing with a small internal diameter between the injector, column, and detector. - Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.[11] - Increase Column Temperature: Higher temperatures can reduce mobile phase viscosity and improve mass transfer kinetics, leading to sharper peaks.
Split Peaks - Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[6] - Partially Clogged Frit: Debris on the column inlet frit can disrupt the sample flow path.[12] - Column Void: A void may have formed at the head of the column.- Match Sample Solvent to Initial Mobile Phase: If possible, dissolve the sample in the initial mobile phase or a weaker solvent.[6] - Filter Samples: Use a 0.22 µm filter to remove particulates before injection. - Reverse and Flush the Column: If the manufacturer allows, reverse the column and flush it with a strong solvent to dislodge particulates from the inlet frit.[6] - Replace the Column: If a void is suspected, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a C18 column?

A1: Peak tailing for this compound on a C18 column is often due to secondary interactions between the positively charged choline headgroup of the molecule and residual free silanol groups on the silica-based stationary phase.[1][2] These silanol groups are acidic and can be deprotonated, leading to electrostatic interactions that cause the analyte to "stick" to the stationary phase, resulting in a tailed peak. To mitigate this, using an end-capped C18 column is highly recommended.[5] Additionally, optimizing the mobile phase pH with an acidic modifier like formic or acetic acid can help to suppress the ionization of the silanol groups and improve peak shape.[8][9]

Q2: What is the ideal mobile phase for this compound analysis?

A2: A common mobile phase for the analysis of plasmalogens and other phospholipids in reverse-phase LC consists of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. For LC-MS applications, volatile buffers and modifiers are preferred. A frequently used mobile phase combination is:

  • Mobile Phase A: Water with an additive such as 10 mM ammonium (B1175870) formate (B1220265) or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol, often with the same additive as Mobile Phase A to maintain consistent pH and ionic strength throughout the gradient.

The gradient will typically start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the more hydrophobic lipids.

Q3: How does temperature affect the separation of this compound?

A3: Temperature plays a significant role in the chromatographic separation. Increasing the column temperature generally leads to:

  • Reduced Retention Times: Analytes elute earlier.

  • Sharper Peaks: Due to decreased mobile phase viscosity and improved mass transfer kinetics.

  • Changes in Selectivity: The relative retention of different lipids can change with temperature, potentially improving the resolution of this compound from co-eluting species.

It is advisable to thermostatically control the column and systematically evaluate a range of temperatures (e.g., 30-60°C) during method development to find the optimal balance between resolution, peak shape, and analysis time.

Q4: Can the LC system itself contribute to poor peak shape for this compound?

A4: Yes, the LC system can have a significant impact. Phospholipids, including this compound, are known to interact with metal surfaces in the flow path, particularly stainless steel.[7] This can lead to peak tailing, peak broadening, and even complete loss of the analyte signal. To minimize these effects, using a biocompatible LC system with inert materials like PEEK for tubing, fittings, and column frits is highly recommended.[7] If a standard stainless steel system is used, passivation of the system with an acid solution may help to reduce active sites.

Q5: What are the key differences in chromatographic behavior between this compound and its diacyl counterpart (C18-LPC)?

A5: The primary structural difference is the vinyl-ether bond at the sn-1 position in this compound, compared to an ester bond in C18-LPC. In reverse-phase chromatography, this can lead to subtle differences in retention. The vinyl-ether bond is less polar than the ester bond, which may result in slightly longer retention times for the plasmalogen species on a C18 column under identical conditions. However, the overall hydrophobicity is still dominated by the C18 acyl chain. The key to resolving these two species often lies in optimizing the mobile phase selectivity and gradient profile.

Experimental Protocol: Optimization of this compound Separation

This protocol provides a starting point for developing a robust reverse-phase LC method for this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

2. LC System and Column:

  • LC System: A biocompatible UHPLC or HPLC system is recommended.

  • Column: A high-quality, end-capped C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

3. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

4. Chromatographic Conditions:

ParameterRecommended Starting Condition
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Gradient Program 0-2 min: 60% B 2-12 min: 60% to 100% B 12-15 min: 100% B 15.1-18 min: 60% B

5. Method Optimization:

  • Mobile Phase Additive: Compare the peak shape using 0.1% formic acid, 0.1% acetic acid, and 10 mM ammonium formate to determine the optimal additive for your system and analyte.

  • Gradient Slope: If resolution is poor, extend the gradient time from 2-12 minutes to 2-20 minutes to create a shallower slope.

  • Temperature: Analyze the sample at different temperatures (e.g., 35°C, 45°C, 50°C) to assess the impact on selectivity and peak shape.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape or Resolution for this compound check_tailing Is Peak Tailing Observed? start->check_tailing check_resolution Is Resolution Inadequate? check_tailing->check_resolution No tailing_causes Potential Causes: - Secondary Silanol Interactions - Suboptimal Mobile Phase pH - Column Overload - Metal Adsorption check_tailing->tailing_causes Yes check_broadening Are Peaks Broad? check_resolution->check_broadening No resolution_causes Potential Causes: - Inadequate Mobile Phase Strength - Suboptimal Gradient Slope - Incorrect Temperature check_resolution->resolution_causes Yes broadening_causes Potential Causes: - Extra-Column Volume - Column Degradation - Slow Mass Transfer check_broadening->broadening_causes Yes end Improved Peak Shape and Resolution check_broadening->end No solution_tailing Solutions: - Use End-Capped Column - Adjust Mobile Phase pH - Reduce Sample Load - Use Biocompatible System tailing_causes->solution_tailing solution_tailing->end solution_resolution Solutions: - Optimize Mobile Phase Composition - Optimize Gradient Profile - Adjust Column Temperature resolution_causes->solution_resolution solution_resolution->end solution_broadening Solutions: - Minimize Tubing Length - Use Guard Column - Increase Temperature broadening_causes->solution_broadening solution_broadening->end

Caption: Troubleshooting workflow for improving this compound peak shape and resolution.

Molecular_Interactions cluster_stationary_phase C18 Stationary Phase cluster_mobile_phase Mobile Phase C18_chains C18 Chains (Hydrophobic) silanol Residual Silanol (Si-O⁻) (Negatively Charged) LPC This compound (Analyte) choline Choline Headgroup (+) LPC->choline phosphate Phosphate Group (-) LPC->phosphate acyl_chain C18 Acyl Chain (Hydrophobic) LPC->acyl_chain choline->silanol Secondary Interaction (Peak Tailing) acyl_chain->C18_chains Primary Interaction (Good Chromatography)

Caption: Molecular interactions leading to poor peak shape for this compound.

References

Preventing in-source fragmentation of C18(Plasm) LPC during ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C18(Plasm) LPC and encountering in-source fragmentation during Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting In-Source Fragmentation of this compound

In-source fragmentation (ISF) is a common phenomenon in ESI-MS where precursor ions fragment in the ion source, leading to the appearance of fragment ions in the mass spectrum. This can complicate data interpretation and lead to inaccurate quantification. This guide provides a systematic approach to troubleshoot and minimize ISF of this compound.

Visualizing the Problem: In-Source Fragmentation Pathway

The following diagram illustrates the proposed in-source fragmentation of a protonated this compound molecule. The high-energy conditions in the ion source can lead to the cleavage of the phosphocholine (B91661) headgroup.

In-Source Fragmentation of this compound cluster_0 Ion Source cluster_1 Mass Analyzer C18_Plasm_LPC This compound [M+H]+ Fragment Fragment Ion (Loss of Phosphocholine) C18_Plasm_LPC->Fragment High Cone Voltage / High Temperature MS_Spectrum Mass Spectrum (shows both precursor and fragment) C18_Plasm_LPC->MS_Spectrum Desired Ion Fragment->MS_Spectrum

Proposed in-source fragmentation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of in-source fragmentation of this compound?

A1: In-source fragmentation of lipids like this compound is primarily caused by excess energy in the ESI source. The two main contributing factors are:

  • High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage, applied between the skimmer and the first multipole, can accelerate ions and cause them to collide with gas molecules, leading to fragmentation.[1]

  • High Ion Source Temperature: Elevated temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.

Q2: I am observing a significant peak corresponding to the neutral loss of the phosphocholine headgroup (183 Da) from my this compound. Is this due to in-source fragmentation?

A2: Yes, the neutral loss of the phosphocholine headgroup is a characteristic fragmentation pathway for choline-containing phospholipids (B1166683). While this is the desired outcome in tandem MS (MS/MS), observing this fragment in a full scan MS spectrum is a strong indicator of in-source fragmentation. For plasmalogen glycerophosphoethanolamines (GPEtn), a common fragmentation is the neutral loss of the phosphoethanolamine head group (141 Da).[2] However, this is less prevalent for plasmalogen GPEtn compared to diacyl-GPEtn.[2]

Q3: How can I minimize in-source fragmentation of this compound?

A3: To minimize in-source fragmentation, you need to use "softer" ionization conditions. The following troubleshooting workflow is recommended:

Troubleshooting Workflow

Troubleshooting In-Source Fragmentation Start Observe In-Source Fragmentation Step1 Reduce Cone Voltage (Declustering Potential) Start->Step1 Step2 Optimize Ion Source Temperature Step1->Step2 If fragmentation persists Step3 Check Solvent Composition and Additives Step2->Step3 If fragmentation persists End Fragmentation Minimized Step3->End

A step-by-step workflow to minimize in-source fragmentation.

Detailed Steps:

  • Reduce Cone Voltage: This is the most critical parameter.[1] Systematically decrease the cone voltage in increments and monitor the ratio of the fragment ion to the precursor ion.

  • Optimize Ion Source Temperature: While a certain temperature is needed for efficient desolvation, excessive heat can promote fragmentation. Try reducing the temperature in small increments (e.g., 10-20°C) to find a balance between good signal intensity and minimal fragmentation.

  • Solvent Composition and Additives: The solvent system can influence ionization efficiency and ion stability. The use of alkali metal adducts, such as sodium, can sometimes promote fragmentation of plasmalogens, which may be desirable for tandem MS but not for avoiding in-source fragmentation.[3][4] If not intentionally using adducts for fragmentation, ensure your mobile phase is free of high concentrations of salts that might promote this.

Quantitative Data and Experimental Protocols

Table 1: Effect of Cone Voltage on In-Source Fragmentation (Illustrative)
Cone Voltage (V)Precursor Ion Intensity (cps)Fragment Ion Intensity (cps)% Fragmentation
209.5e55.0e45.0%
408.0e52.0e520.0%
605.0e55.0e550.0%
802.0e58.0e580.0%

Note: These are illustrative values. The optimal cone voltage will vary depending on the instrument and specific experimental conditions.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound with minimized in-source fragmentation. Optimization will be required for your specific instrumentation and sample matrix.

Sample Preparation (from Plasma)
  • To 100 µL of plasma, add 400 µL of methanol (B129727) containing an appropriate internal standard (e.g., a deuterated or odd-chain LPC).

  • Vortex the mixture for 1 minute.

  • Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Add 200 µL of water to induce phase separation.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Collect the upper organic layer and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the initial mobile phase.

LC-MS/MS Parameters
ParameterSetting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM ammonium (B1175870) formate (B1220265) in water/acetonitrile (95:5, v/v)
Mobile Phase B 10 mM ammonium formate in isopropanol/acetonitrile (90:10, v/v)
Flow Rate 0.3 mL/min
Gradient Start at 30% B, increase to 100% B over 10 min, hold for 5 min, then re-equilibrate
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Ion Source Temp. 250 - 300 °C (optimize for your instrument)
Cone Voltage Start with a low value (e.g., 20-30 V) and optimize
Nebulizer Gas Nitrogen, 2 L/min
Drying Gas Nitrogen, 15 L/min

This protocol is a general guideline. For quantitative analysis of plasmalogens, a targeted approach using selected reaction monitoring (SRM) is often employed.[5] In positive ion mode, the transition of the precursor ion to the phosphocholine headgroup fragment (m/z 184) is commonly used for phosphatidylcholines. However, for plasmalogens, fragmentation can also yield ions characteristic of the sn-1 and sn-2 chains.[2]

By carefully optimizing the ESI source parameters, particularly the cone voltage, researchers can significantly reduce in-source fragmentation and obtain more accurate and reliable data for this compound and other plasmalogens.

References

Best practices for long-term storage and stability of C18(Plasm) LPC standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, stability, and troubleshooting of C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) standards.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound standard for long-term stability?

A1: For long-term storage, the solid, powdered this compound standard should be stored at -20°C.[1][2][3] It is crucial to protect the standard from light. When stored correctly, the solid standard is expected to be stable for at least one year. To prevent moisture absorption, which can lead to hydrolysis, allow the vial to warm to room temperature before opening.

Q2: What is the recommended procedure for reconstituting the solid this compound standard?

A2: It is recommended to dissolve the solid this compound in a suitable organic solvent. A common choice is a methanol (B129727)/water mixture (e.g., 95:5 v/v). For biological experiments, organic solvent-free aqueous solutions can be prepared by directly dissolving the lipid in aqueous buffers. However, it is not recommended to store aqueous solutions for more than one day.

Q3: How should I store the this compound standard once it is in solution?

A3: Once reconstituted in an organic solvent, the this compound standard solution should be stored in a glass vial with a Teflon-lined cap at -20°C. To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[1] Avoid using plastic containers for storage of organic solutions, as plasticizers may leach into the solvent.

Q4: What are the primary degradation pathways for this compound?

A4: The most labile part of the this compound molecule is the vinyl-ether bond at the sn-1 position. This bond is particularly susceptible to:

  • Acid-catalyzed hydrolysis: Exposure to acidic conditions can rapidly cleave the vinyl-ether bond, resulting in the formation of a fatty aldehyde and a lysophospholipid.[4][5]

  • Oxidation: The vinyl-ether bond is a target for reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative degradation.[6] This makes the exclusion of air (oxygen) during storage of solutions important.

Q5: Which solvents are compatible with this compound for experimental use?

A5: this compound is sparingly soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. For analytical techniques like LC-MS, mobile phases commonly consist of acetonitrile, methanol, isopropanol, and water, often with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of signal or peak area reduction in LC-MS analysis over time. Degradation of the standard in solution.Prepare fresh stock solutions more frequently. Ensure proper storage of the stock solution at -20°C under an inert atmosphere. Check the pH of your mobile phase; acidic conditions can accelerate degradation.
Appearance of unexpected peaks in the chromatogram. This could be due to the formation of degradation products, such as fatty aldehydes or lysophospholipids resulting from the cleavage of the vinyl-ether bond.Analyze for the expected mass of the degradation products. To confirm, a forced degradation study can be performed by exposing a small aliquot of the standard to mild acidic conditions and observing the formation of the new peaks.
Poor peak shape or splitting. Interaction of the lipid with the analytical column or impurities.Ensure the use of a high-quality column suitable for lipid analysis (e.g., C18). Check for and clean any contamination in the LC system. Ensure complete dissolution of the standard in the injection solvent.
Inconsistent quantification results. Incomplete solubilization of the standard, or degradation during sample preparation.Ensure the standard is completely dissolved before making dilutions. Use sonication if necessary. Minimize the time samples are at room temperature before analysis.

Experimental Protocols

Protocol for Assessing the Stability of this compound Standard Solution

This protocol outlines a stability-indicating method using LC-MS to monitor the integrity of a this compound standard solution over time.

1. Materials and Reagents:

  • This compound standard

  • LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Ammonium formate

  • Inert gas (argon or nitrogen)

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Flush the headspace of the stock solution vial with inert gas, cap tightly, and store at -20°C.

  • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL) in your initial LC mobile phase composition.

3. LC-MS/MS Method:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: 10 mM ammonium formate in methanol/acetonitrile/isopropanol (e.g., 2:1:1 v/v/v).

  • Gradient: A suitable gradient to separate the this compound from potential degradation products.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Detection: Use a tandem mass spectrometer in positive ion mode with selected reaction monitoring (SRM) for the specific precursor-to-product ion transition of this compound and its potential degradation products.

4. Stability Study Procedure:

  • Analyze the freshly prepared working solution (Time 0).

  • Aliquot the stock solution into several vials, flush with inert gas, and store at -20°C.

  • At specified time points (e.g., 1 week, 1 month, 3 months), thaw one vial, prepare a fresh working solution, and analyze it using the same LC-MS method.

  • Monitor for a decrease in the peak area of the parent this compound and the appearance of peaks corresponding to degradation products.

Visualizations

DegradationPathway This compound Degradation Pathway C18_Plasm_LPC This compound Fatty_Aldehyde Fatty Aldehyde C18_Plasm_LPC->Fatty_Aldehyde Acid Hydrolysis / Oxidation Lysophospholipid Lysophospholipid C18_Plasm_LPC->Lysophospholipid Acid Hydrolysis / Oxidation

Caption: Simplified degradation pathway of this compound.

TroubleshootingWorkflow Troubleshooting Inconsistent Results Start Inconsistent Results Observed Check_Storage Check Standard Storage Conditions (-20°C, inert gas, glass vial) Start->Check_Storage Check_Prep Review Sample Preparation (complete dissolution, fresh dilutions) Start->Check_Prep Check_LCMS Verify LC-MS System Performance (column, mobile phase, source) Start->Check_LCMS Degradation_Suspected Degradation Suspected? Check_Storage->Degradation_Suspected Check_Prep->Degradation_Suspected Degradation_Suspected->Check_LCMS No Prepare_Fresh Prepare Fresh Standard Degradation_Suspected->Prepare_Fresh Yes Resolved Problem Resolved Prepare_Fresh->Resolved

Caption: Workflow for troubleshooting inconsistent experimental results.

References

How to minimize ion suppression effects for C18(Plasm) LPC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of ion suppression effects during the analysis of lysophosphatidylcholines (LPCs) in plasma using C18 reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a major problem in LPC analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix, such as salts, proteins, and other phospholipids (B1166683), reduce the ionization efficiency of the target analytes (LPCs) in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[2] Given the complexity of plasma, which contains a high abundance of various phospholipid species, LPC analysis is particularly susceptible to this phenomenon.[3][4]

Q2: What are the primary sources of ion suppression when analyzing plasma LPCs with a C18 column?

A2: The primary sources of ion suppression in plasma are endogenous matrix components that co-elute with the LPCs.[3] Glycerophosphocholines (GPCs) are a major class of phospholipids that are notorious for causing significant matrix effects.[3][5] When using a standard C18 column, these more abundant phospholipids can have retention times that overlap with LPCs, leading to competition for ionization in the ESI source.[4][6] Other sources include salts from buffers, formulation excipients like polyethylene (B3416737) glycol (PEG), and residual proteins left after incomplete sample preparation.[7][8]

Q3: How can I determine if my LPC signal is being suppressed?

A3: A post-column infusion experiment is a definitive way to identify and visualize zones of ion suppression within your chromatogram.[9][10] This technique involves continuously infusing a standard solution of your LPC analyte into the LC flow after the analytical column but before the MS source.[9] When a blank, extracted plasma sample is then injected, any dip in the constant analyte signal baseline indicates a region where co-eluting matrix components are causing ion suppression.[9][11] Another method is to compare the peak area of an LPC standard spiked into a blank plasma extract (post-extraction) with the peak area of the same standard in a neat solvent. A significantly lower response in the plasma matrix indicates the presence of ion suppression.[9]

Q4: Which sample preparation technique is most effective for minimizing ion suppression for LPCs?

A4: While simple protein precipitation (PPT) is fast, it is often ineffective at removing interfering phospholipids and can lead to significant ion suppression.[6][12] Techniques that offer higher selectivity are generally more effective. Solid-Phase Extraction (SPE), particularly using mixed-mode sorbents, can remove a high percentage of phospholipids.[11][13] Liquid-Liquid Extraction (LLE) can also provide clean extracts, but recovery for more polar analytes can be low.[6] Advanced techniques like HybridSPE, which combine protein precipitation with specific phospholipid removal, are highly effective at providing clean extracts with minimal matrix effects.[3][12]

Q5: Can I reduce ion suppression simply by modifying my LC method?

A5: Yes, optimizing the chromatographic separation is a key strategy. By adjusting the gradient elution profile, you can improve the separation between your target LPCs and the bulk of interfering phospholipids.[1] Since many interfering phospholipids are highly retained on C18 columns, a steep organic gradient followed by a long, high-organic wash step can help elute them after your analytes of interest, preventing their accumulation on the column.[2] Using columns with different selectivities (e.g., phenyl-hexyl) or employing ultra-high-performance liquid chromatography (UHPLC) can also enhance separation and reduce co-elution.[6][14]

Troubleshooting Guide

Problem: Low or inconsistent LPC peak areas and poor sensitivity.

  • Possible Cause: Significant ion suppression from co-eluting matrix components, primarily other phospholipids.[2]

  • Solution Path:

    • Diagnose: Perform a post-column infusion experiment to confirm the presence and retention time of ion suppression zones.[10] Monitor the characteristic phospholipid MRM transition (m/z 184→184) to correlate suppression zones with phospholipid elution.[5][15]

    • Improve Sample Preparation: If currently using protein precipitation, switch to a more selective method. Implement Solid-Phase Extraction (SPE) or a specialized phospholipid removal product (e.g., HybridSPE).[3][12]

    • Optimize Chromatography: Adjust the LC gradient to better resolve LPCs from the regions of ion suppression identified in the diagnostic step.[1] Ensure a sufficient column wash with a high percentage of organic solvent is included after each injection to elute strongly retained interferences.[2]

    • Use an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for each LPC analyte. A SIL-IS co-elutes and experiences the same degree of ion suppression, allowing for reliable correction during quantification.[14]

Problem: Method reproducibility is poor between different plasma lots.

  • Possible Cause: Variability in the endogenous phospholipid composition between different plasma lots is causing inconsistent matrix effects.[6]

  • Solution Path:

    • Enhance Sample Cleanup: The most robust solution is to implement a sample preparation method that effectively removes the source of the variability—the phospholipids. Methods like SPE or specialized phospholipid removal plates provide cleaner and more consistent extracts across different lots compared to simple protein precipitation.[3][13]

    • Evaluate Matrix Effect Across Lots: During method validation, assess the matrix effect using at least six different lots of plasma to ensure the chosen sample preparation and LC-MS method are rugged.

    • Dilute the Sample: If sensitivity allows, diluting the plasma sample with a suitable buffer before extraction can reduce the overall concentration of interfering components, thereby minimizing their impact.[16]

Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of common sample preparation techniques for plasma analysis in terms of their ability to mitigate ion suppression.

Sample Preparation TechniqueAnalyte Recovery (%)Ion Suppression (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 100%> 40%Fast, simple, inexpensive.Ineffective at removing phospholipids, leading to significant matrix effects and column fouling.[6][12]
Liquid-Liquid Extraction (LLE) 60 - 90%< 30%Provides very clean extracts, removing non-polar interferences.[13]Can be labor-intensive, requires large solvent volumes, may have low recovery for polar analytes.[6]
Solid-Phase Extraction (SPE) 80 - 95%< 20%Highly effective and versatile for removing a wide range of interferences, including phospholipids.[13][14]Requires method development and can be more expensive.[2]
HybridSPE®-Phospholipid > 90%< 10%Combines the simplicity of PPT with highly selective phospholipid removal for exceptionally clean extracts.[3][12]Higher cost per sample compared to PPT.

Note: The values presented are typical and can vary depending on the specific LPC analyte, plasma matrix, and protocol used.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This experiment is designed to visualize the regions in your chromatogram where co-eluting matrix components suppress the MS signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • Standard solution of a representative LPC analyte (e.g., 100 ng/mL in mobile phase)

  • Blank plasma, processed with your standard sample preparation method

Procedure:

  • Set up your LC system with the C18 column and mobile phases used for your LPC analysis.

  • Disconnect the LC flow from the MS source. Connect the outlet of the analytical column to one inlet of a tee-piece.

  • Connect the syringe pump, containing the LPC standard solution, to the second inlet of the tee-piece. Set the flow rate of the syringe pump to a low value (e.g., 10-20 µL/min).

  • Connect the outlet of the tee-piece to the MS ion source.

  • Begin the LC gradient and, once the flow is stable, start the syringe pump infusion. You should observe a stable, continuous signal for your LPC analyte in the MS software.[10]

  • Inject the prepared blank plasma extract onto the LC column.

  • Monitor the infused LPC signal throughout the entire chromatographic run.

  • Interpretation: Any negative deviation or "dip" in the stable baseline signal corresponds to a region of ion suppression caused by components eluting from the blank plasma matrix.[9][10] Peaks or positive deviations indicate ion enhancement.

Visual Diagrams

G cluster_0 Ion Suppression Troubleshooting Workflow cluster_1 Solutions start Problem: Low or Inconsistent LPC Signal diag Step 1: Diagnose Issue Perform Post-Column Infusion & Monitor Phospholipid Trace (m/z 184) start->diag is_supp Is significant ion suppression correlated with LPC elution? diag->is_supp sol_sp Improve Sample Prep (e.g., PPT -> SPE/HybridSPE) is_supp->sol_sp Yes no_supp Problem is not ion suppression. Investigate other causes: - Instrument Performance - Standard Stability - Adsorption is_supp->no_supp No sol_lc Optimize LC Method (Adjust Gradient to Separate from Suppression Zone) sol_sp->sol_lc sol_is Implement SIL-IS (For Reliable Quantification) sol_lc->sol_is verify Step 2: Verify Solution Re-analyze QC samples sol_is->verify end Resolution: Method is Robust & Reproducible verify->end

Caption: A workflow diagram for troubleshooting ion suppression in LPC analysis.

G cluster_0 Mechanism of Ion Suppression in ESI Source cluster_1 ESI Droplet cluster_2 Gas Phase Ions lc_out LC Column Effluent (Co-eluting Analytes & Matrix) lpc LPC Analyte lc_out->lpc pl Matrix (e.g., GPC) lc_out->pl pl2 Matrix (e.g., GPC) lc_out->pl2 evap Droplet Evaporation & Charge Competition lpc_ion [LPC+H]+ evap->lpc_ion pl_ion [GPC+H]+ evap->pl_ion ms Mass Spectrometer Inlet lpc_ion->ms Reduced Signal pl_ion->ms High Signal

Caption: Competition between LPCs and matrix components in the ESI source.

References

Troubleshooting poor recovery of C18(Plasm) LPC during lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of lipids, with a specific focus on addressing poor recovery of C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract?

A1: this compound is a lysophosphatidylcholine (B164491) that is also a plasmalogen. Its difficulty in extraction stems from two main chemical features:

  • Lysophospholipid nature: The single fatty acid chain makes it more polar (hydrophilic) than typical phospholipids (B1166683) with two fatty acid chains. This can lead to its partial loss into the aqueous phase during standard biphasic lipid extractions like the Folch or Bligh-Dyer methods.

  • Plasmalogen structure: It contains a vinyl ether bond at the sn-1 position of the glycerol (B35011) backbone. This bond is highly susceptible to cleavage under acidic conditions, leading to degradation of the molecule if the extraction procedure is not carefully controlled.[1][2]

Q2: Which extraction method is best for this compound?

A2: There is no single "best" method, as the optimal choice depends on the sample matrix and downstream analysis. However, methods that show good recovery for polar lipids are generally preferred.

  • Modified Folch and Bligh-Dyer methods: These are classic methods, but their efficiency for LPCs can be variable. The Folch method, particularly at a 1:20 sample-to-solvent ratio, has been shown to provide good recovery for LPCs.[3][4]

  • Butanol/Methanol (BUME) methods: These chloroform-free methods have demonstrated comparable or even better extraction yields for many lipid classes, including polar lipids, when compared to the Folch method.[5][6] A single-phase 1-butanol/methanol (1:1 v/v) method has shown high recovery (>90%) for major lipid classes.[5]

  • Salt-Assisted Single-Step Extraction: A newer method using acetonitrile:isopropanol and a saturated ammonium (B1175870) acetate (B1210297) solution has shown high recovery for LPCs (93.2%) and avoids the use of halogenated solvents.[7][8]

Q3: Can I use acidic conditions to improve extraction?

A3: No, acidic conditions should be strictly avoided when extracting plasmalogens like this compound. The vinyl ether bond is labile in acidic environments and will be cleaved, leading to significant degradation of your target lipid and consequently, poor recovery.[1][2] Some modified BUME protocols have replaced acetic acid with lithium chloride to prevent this degradation.[9]

Q4: How should I store my samples and extracts to prevent degradation of this compound?

A4: Due to the oxidative susceptibility of the vinyl ether bond, proper storage is crucial.

  • Samples: Snap-freeze samples in liquid nitrogen immediately after collection and store them at -80°C until extraction.

  • Extracts: After extraction, flush the lipid extracts with an inert gas like nitrogen or argon to remove oxygen, cap tightly, and store at -20°C or lower.[9] For long-term storage, -80°C is recommended.

Troubleshooting Guide: Poor Recovery of this compound

This guide addresses common issues leading to low recovery of this compound during lipid extraction.

Problem 1: Low recovery in the organic phase of biphasic extractions.
Potential Cause Recommended Solution
High Polarity of LPC This compound is relatively polar and may be partitioning into the aqueous phase.
* Optimize Solvent Ratios: For Folch or Bligh-Dyer methods, increasing the sample-to-solvent ratio (e.g., to 1:20) can improve the recovery of polar lipids.[3][4]
* Switch to a Different Method: Consider using a butanol/methanol (BUME) extraction or a salt-assisted single-step extraction, which have shown improved recovery for LPCs.[5][6][7][8]
Incorrect Phase Collection In traditional Folch or Bligh-Dyer extractions, the lipid-containing organic phase is the lower layer. In MTBE or BUME methods, it is the upper layer.[9]
* Verify Phase Location: Ensure you are collecting the correct phase based on the solvents used. Chloroform is denser than water, while MTBE and butanol/heptane mixtures are less dense.
Problem 2: Degradation of this compound during the extraction process.
Potential Cause Recommended Solution
Acid-Catalyzed Hydrolysis The vinyl ether bond of plasmalogens is unstable in acidic conditions.
* Avoid Acidic Reagents: Do not use acidic solvents or additives in your extraction protocol. If using a published method that includes acid (e.g., some BUME protocols), replace the acid with a neutral salt solution like 50 mM LiCl to induce phase separation.[9]
* Check pH of Sample: If the sample itself is acidic, consider neutralizing it before extraction.
Oxidation The vinyl ether bond is susceptible to oxidation by reactive oxygen species.[10][11]
* Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.
* Work Quickly and on Ice: Perform the extraction on ice and minimize the time the sample is exposed to air and light.
* Use High-Purity Solvents: Impurities in solvents can promote degradation. Use freshly opened, high-purity solvents.
Enzymatic Degradation Endogenous enzymes like lysoplasmalogenases can degrade this compound in the sample.[12][13]
* Rapid Inactivation: Inactivate enzymes as quickly as possible after sample collection, for example, by immediate freezing or by homogenizing the sample directly in the extraction solvent.

Quantitative Data Summary

The following table summarizes reported recovery rates for lysophosphatidylcholines (LPCs) using different extraction methods.

Extraction MethodReported Recovery Rate for LPCsReference
Salt-Assisted Single-Step (Acetonitrile:Isopropanol)93.2%[7][8]
Bligh & Dyer87.5%[7][8]
1-Butanol/Methanol (1:1 v/v)>90% (for major lipid classes)[5]
Folch (at 1:10 sample-to-solvent ratio)Higher peak areas for LPCs compared to Bligh-Dyer and Matyash[4]

Experimental Protocols

Butanol/Methanol (1:1 v/v) Single-Phase Extraction

This protocol is adapted from a method shown to have high recovery for major lipid classes.[5]

  • Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of 1-butanol/methanol (1:1, v/v) containing your internal standards.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant, which contains the lipid extract, to a new vial for analysis.

Modified Bligh & Dyer Extraction

This is a standard protocol for lipid extraction.

  • To your sample (e.g., 100 µL of plasma), add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly.

  • Add 125 µL of chloroform. Vortex again.

  • Add 125 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase using a glass syringe. Be sure to avoid the protein interface and the upper aqueous phase.

  • Transfer the organic phase to a clean vial.

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_ProblemID Problem Identification cluster_Solutions Troubleshooting Solutions cluster_End Outcome start Poor Recovery of this compound problem Identify Potential Cause start->problem sol_polarity Issue: High Polarity - Optimize solvent ratios - Change extraction method (e.g., BUME) problem->sol_polarity Partitioning Issue? sol_degradation Issue: Degradation - Avoid acidic conditions - Use antioxidants - Work on ice problem->sol_degradation Chemical Instability? sol_enzyme Issue: Enzymatic Activity - Rapidly freeze sample - Inactivate enzymes promptly problem->sol_enzyme Sample Handling Issue? end Improved Recovery sol_polarity->end sol_degradation->end sol_enzyme->end DegradationPathway cluster_key Key C18_Plasm_LPC This compound (Intact Molecule) Degraded_Product Degraded Products (e.g., Fatty Aldehyde + GPC) C18_Plasm_LPC->Degraded_Product Acidic Conditions (H+) intact_key Intact Lipid degraded_key Degradation Products stressor_key Stressor

References

Strategies to differentiate C18(Plasm) LPC from C18(Acyl) LPC isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on differentiating C18(Plasm) LPC and C18(Acyl) LPC isomers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between this compound and C18(Acyl) LPC?

The primary structural difference lies in the linkage of the C18 fatty acid chain at the sn-1 position of the glycerol (B35011) backbone. This compound, a type of plasmalogen, possesses a vinyl-ether bond (-O-CH=CH-R), whereas C18(Acyl) LPC has an ester bond (-O-CO-R). This seemingly subtle difference has significant implications for their chemical properties and biological functions, and it forms the basis for their analytical differentiation.

Q2: How can I differentiate this compound from C18(Acyl) LPC using mass spectrometry?

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between these isomers due to their distinct fragmentation patterns upon collision-induced dissociation (CID).

  • C18(Acyl) LPC: In positive ion mode, C18(Acyl) LPC characteristically loses the entire fatty acyl chain as a ketene. A prominent product ion is the phosphocholine (B91661) headgroup at m/z 184.

  • This compound: this compound does not undergo the same neutral loss of the fatty acid. Instead, it produces characteristic fragment ions that correspond to the sn-1 and sn-2 positions, providing valuable structural information.[1] The vinyl-ether bond is more stable under certain CID conditions compared to the ester bond.

A key diagnostic approach involves monitoring for specific product ions. For instance, the presence of a product ion at m/z 104 can be indicative of an sn-2 isomer of an acyl LPC, a fragment that is absent in the spectra of sn-1 acyl isomers.[2]

Here is a summary of expected ions in positive ion mode MS/MS:

AnalytePrecursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)Diagnostic Fragmentation Pathway
C18(Acyl) LPC 522.3184.1, 104.1Neutral loss of the C18 acyl chain; presence of phosphocholine headgroup and choline (B1196258) fragment.
This compound 506.3VariesFragmentation yields ions characteristic of the sn-1 and sn-2 positions; lacks the prominent neutral loss of the fatty acid.

Q3: Can I use liquid chromatography to separate these isomers?

Yes, liquid chromatography (LC), particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a highly effective method for separating this compound and C18(Acyl) LPC isomers.[3][4] The separation is based on the subtle differences in polarity and hydrophobicity imparted by the vinyl-ether versus the ester linkage.

Typically, C18 columns are used for this separation.[3][4][5] The elution order will depend on the specific mobile phase composition and gradient. It is crucial to optimize the chromatographic method to achieve baseline separation for accurate quantification.

Troubleshooting Guides

Problem: Poor or no separation of isomers on my LC column.

Possible Causes and Solutions:

  • Inappropriate Column Chemistry: While C18 columns are generally effective, the specific properties of the stationary phase can impact resolution.

    • Recommendation: Consider using a C18 column with a charged surface hybrid (CSH) technology, which can enhance separation.[3] Also, C30 columns have shown good performance in resolving geometric lipid isomers.[4]

  • Suboptimal Mobile Phase Composition: The choice of organic modifiers and additives is critical.

  • Incorrect Flow Rate or Temperature: These parameters influence chromatographic efficiency.

    • Recommendation: Optimize the flow rate for your column dimensions and particle size. Increasing the column temperature can sometimes improve peak shape and resolution, but should be done cautiously.

Problem: I am not seeing the expected fragmentation pattern in my MS/MS data.

Possible Causes and Solutions:

  • Incorrect Collision Energy: The energy used for CID will determine the extent of fragmentation.

    • Recommendation: Perform a collision energy optimization experiment for your specific instrument and analytes to find the optimal energy that produces the desired diagnostic fragment ions.

  • Ion Suppression: Co-eluting compounds from your sample matrix can suppress the ionization of your target analytes.

    • Recommendation: Improve your sample preparation procedure to remove interfering substances. Enhance chromatographic separation to ensure the isomers elute in a clean region of the chromatogram.[7]

  • In-source Fragmentation: Fragmentation can sometimes occur in the ion source before precursor ion selection.

    • Recommendation: Adjust ion source parameters such as temperatures and voltages to minimize in-source fragmentation.

Problem: I am unsure if the peak I am seeing is truly a plasmalogen.

Possible Causes and Solutions:

  • Ambiguous MS/MS Spectrum: The fragmentation pattern may not be definitive.

    • Recommendation: Consider a chemical derivatization or reaction to confirm the presence of the vinyl-ether bond. Ozonolysis is a specific reaction that cleaves the vinyl-ether bond of plasmalogens, leading to a predictable mass shift that can be monitored by MS.[8] This provides a high degree of confidence in your identification.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of C18 LPC Isomers

This protocol provides a starting point for developing a robust method for the separation and identification of this compound and C18(Acyl) LPC.

1. Sample Preparation:

  • Perform a lipid extraction using a standard method such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based extraction.

2. Liquid Chromatography:

  • Column: CSH C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[3][6]

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[3][6]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[3][6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 55 °C.

  • Gradient:

    • 0-2.0 min: 40-43% B

    • 2.0-12.0 min: 43-54% B

    • 12.0-12.1 min: 54-70% B

    • 12.1-15.0 min: Hold at 70% B

    • 15.0-15.1 min: 70-40% B

    • 15.1-20.0 min: Hold at 40% B for re-equilibration.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 400-600.

  • MS/MS: Use data-dependent acquisition (DDA) or targeted selected reaction monitoring (SRM) to acquire fragmentation data for the precursor ions of interest.

    • Precursor Ions: m/z 522.3 for C18(Acyl) LPC and m/z 506.3 for this compound.

    • Collision Energy: Optimize between 20-40 eV.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample LipidExtraction Lipid Extraction (Bligh-Dyer/MTBE) BiologicalSample->LipidExtraction LC_Separation Reversed-Phase LC (C18 Column) LipidExtraction->LC_Separation MS_Analysis Tandem MS (ESI+, CID) LC_Separation->MS_Analysis Eluted Isomers DataAcquisition Data Acquisition MS_Analysis->DataAcquisition Isomer_Identification Isomer Identification (Fragmentation & RT) DataAcquisition->Isomer_Identification Quantification Quantification Isomer_Identification->Quantification

Caption: A typical experimental workflow for the differentiation of LPC isomers.

fragmentation_pathways cluster_acyl C18(Acyl) LPC Fragmentation cluster_plasm This compound Fragmentation Acyl_Precursor C18(Acyl) LPC [M+H]⁺ m/z 522.3 Acyl_Fragments Product Ions: - Phosphocholine (m/z 184.1) - Choline (m/z 104.1) - Neutral Loss of C18 Acyl Chain Acyl_Precursor->Acyl_Fragments CID Plasm_Precursor This compound [M+H]⁺ m/z 506.3 Plasm_Fragments Product Ions: - Characteristic sn-1 & sn-2 fragments - No prominent neutral loss of fatty acid Plasm_Precursor->Plasm_Fragments CID

Caption: Differentiating fragmentation pathways of C18(Acyl) and this compound.

References

Addressing matrix effects in the analysis of C18(Plasm) LPC in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 1-O-(1Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1][2] In the analysis of this compound, components of complex samples like plasma or serum, such as phospholipids (B1166683), salts, and proteins, can co-elute and interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][2] Phospholipids are a major contributor to matrix effects in biological samples due to their high abundance and tendency to co-extract with lipid analytes.[1]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: Two primary methods are used to assess matrix effects:

  • Post-Extraction Addition: This is a quantitative method where a known amount of the analyte is spiked into a blank matrix extract (a sample that has gone through the entire extraction process but does not contain the analyte of interest). The response of the spiked analyte in the matrix extract is then compared to the response of the same amount of analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[1]

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of the analyte solution is infused into the mass spectrometer's ion source post-column, while a blank matrix extract is injected onto the LC system. Any deviation from the stable baseline signal of the infused analyte indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement.

Q3: What is the most effective strategy to minimize matrix effects for this compound?

A3: A multi-faceted approach is often the most effective. This includes:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than simple Protein Precipitation (PPT).[1][3][4]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d5, is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar extraction inefficiencies and ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[5]

Troubleshooting Guides

Problem 1: Poor peak shape (tailing, fronting, or splitting) for this compound.

Possible Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol), or if necessary, replace the column.[6]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form. The use of volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) is recommended for LC-MS.[7]
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.

Problem 2: Inconsistent or low recovery of this compound.

Possible Cause Recommended Solution
Inefficient Extraction Optimize the sample preparation method. For LLE, ensure the appropriate solvent system and phase separation. For SPE, check the conditioning, loading, washing, and elution steps.
Analyte Adsorption Use deactivated vials and ensure all sample transfer steps are complete. Consider adding a small amount of a competing compound to the sample to reduce non-specific binding.
Analyte Degradation Ensure samples are processed and stored at appropriate temperatures (e.g., on ice or at -80°C) to prevent enzymatic or chemical degradation.

Problem 3: High signal variability between injections.

Possible Cause Recommended Solution
Inconsistent Matrix Effects This is a strong indicator of significant matrix effects. Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). The use of a suitable SIL-IS is highly recommended to correct for this variability.
LC System Instability Check for leaks, ensure proper pump performance, and purge the system to remove air bubbles.[8]
Ion Source Contamination Clean the ion source as per the manufacturer's instructions. Contamination can lead to erratic ionization.[8]

Quantitative Data Summary

The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects for phospholipid analysis. While specific data for this compound is limited, these values for general phospholipids provide a good indication of expected performance.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (Ion Suppression/Enhancement) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 80-100%High (Significant ion suppression common)[1][4]Simple, fast, and inexpensive.Ineffective at removing phospholipids and other small molecule interferences.[1][3]
Liquid-Liquid Extraction (LLE) 70-95%ModerateGood removal of proteins and some phospholipids.Can be labor-intensive and difficult to automate.
Solid-Phase Extraction (SPE) 85-105%[9]Low (Effective removal of phospholipids)[3][4][9]High selectivity, good reproducibility, and amenable to automation.Can be more expensive and require method development.

Experimental Protocols

Protocol 1: Post-Extraction Addition for Matrix Effect Assessment
  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Blank Matrix): Process a blank matrix sample (e.g., plasma from a control group) through the entire sample preparation procedure.

    • Set C (Post-Spiked Matrix): After the final evaporation step of the blank matrix from Set B, spike the analyte and IS into the reconstitution solvent.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is generally considered acceptable.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = ( (Peak Area of Analyte in Set C) / (Peak Area of IS in Set C) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )

    • An IS-normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application. A C18 or a mixed-mode cation exchange (MCX) SPE cartridge is often suitable for lysophospholipids.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 100 µL of plasma by adding 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex and centrifuge.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of the initial mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample ppt Protein Precipitation (Acetonitrile) sample->ppt Add ACN spe Solid-Phase Extraction (C18 Cartridge) ppt->spe Load Supernatant elute Elution & Evaporation spe->elute Wash & Elute reconstitute Reconstitution elute->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject data Data Acquisition lcms->data process Data Processing data->process result Quantitative Result process->result troubleshooting_logic cluster_lc LC Troubleshooting cluster_prep Sample Prep Troubleshooting cluster_ms MS Troubleshooting start Inconsistent Results or Poor Peak Shape check_lc Check LC System (Leaks, Pressure, Contamination) start->check_lc check_sample_prep Review Sample Preparation start->check_sample_prep check_ms Check MS Performance (Calibration, Source Cleanliness) start->check_ms lc_issue LC Issue Identified? check_lc->lc_issue prep_issue Matrix Effects Suspected? check_sample_prep->prep_issue ms_issue MS Issue Identified? check_ms->ms_issue lc_issue->check_sample_prep No fix_lc Fix Leak, Flush Column, Replace Consumables lc_issue->fix_lc Yes prep_issue->check_ms No improve_prep Implement SPE or LLE, Use SIL-IS prep_issue->improve_prep Yes fix_ms Recalibrate, Clean Ion Source ms_issue->fix_ms Yes

References

Validation & Comparative

Unraveling the Immunomodulatory Dichotomy: C18(Plasm) LPC vs. C18:1 LPC in Immune Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of lipid signaling, lysophosphatidylcholines (LPCs) have emerged as critical regulators of immune cell function. Among the myriad of LPC species, those with an 18-carbon acyl chain are particularly abundant and bioactive. This guide provides a comprehensive comparison of two prominent C18 LPCs: C18(Plasm) LPC, a plasmalogen-type ether lipid, and C18:1 LPC, an ester-linked lysophospholipid. Understanding their distinct effects on immune cells is paramount for the development of novel therapeutics targeting inflammatory and autoimmune diseases.

Distinguishing Structures: A Tale of Two Bonds

The fundamental difference between this compound and C18:1 LPC lies in the linkage of the fatty acid at the sn-1 position of the glycerol (B35011) backbone. This compound possesses a vinyl-ether bond, a hallmark of plasmalogens, while C18:1 LPC has a more common ester bond. This seemingly subtle structural variance leads to profound differences in their chemical properties and, consequently, their biological activities. The vinyl-ether bond in this compound, for instance, makes it more susceptible to oxidation, suggesting a role in redox signaling and antioxidant defense.

Impact on Immune Cell Function: A Comparative Analysis

While direct comparative studies are limited, a growing body of evidence allows for an indirect assessment of their differential effects on key immune cell populations.

T Lymphocytes: Orchestrators of Adaptive Immunity
  • C18:1 LPC: This ester-linked LPC has been shown to be a potent chemoattractant for T lymphocytes.[1] It can also potentiate T cell activation, leading to enhanced proliferation and cytokine production.[2] Specifically, C18:1 LPC has been observed to enhance the secretion of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) in human T lymphocytes, an effect that is dependent on the presence of other activating signals like IL-2 or IL-12.[3]

  • This compound: Data on the direct effects of this compound on T cell function is currently scarce. However, the general role of ether lipids in modulating membrane dynamics and signaling suggests that it could influence T cell receptor clustering and subsequent signaling cascades.[4] Further research is critically needed to elucidate the specific role of this compound in T cell activation and differentiation.

Macrophages: The Innate Immune Sentinels
  • C18:1 LPC: C18:1 LPC is a known activator of macrophages, promoting a pro-inflammatory M1 phenotype.[5] This polarization is characterized by the increased expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6] The signaling mechanisms implicated in C18:1 LPC-mediated macrophage activation include the engagement of Toll-like receptors (TLRs), specifically TLR2 and TLR4, and G-protein coupled receptors like G2A.[7][8]

  • This compound: Plasmalogens, in general, are thought to play a role in macrophage function, including phagocytosis.[9] The antioxidant properties of the vinyl-ether bond may also protect macrophages from oxidative stress, a common feature of inflammatory environments.[10] However, specific studies detailing the influence of this compound on macrophage polarization and cytokine secretion are lacking.

Dendritic Cells: The Antigen-Presenting Powerhouses
  • C18:1 LPC: In contrast to its pro-inflammatory role in other immune cells, C18:1 LPC has been reported to have a limited effect on the maturation of monocyte-derived dendritic cells (MoDCs). One study showed that C18:1 LPC did not induce the upregulation of maturation markers such as HLA-DR, CD86, and CD40, nor did it stimulate the secretion of key chemokines like IL-8 and IP-10.[11]

  • This compound: The impact of this compound on dendritic cell function remains an unexplored area. Given the critical role of dendritic cells in initiating adaptive immune responses, investigating the effects of this ether lipid on their maturation and antigen presentation capacity is a crucial next step.

Quantitative Data Summary

Immune Cell TypeParameterThis compound EffectC18:1 LPC EffectReference
T Lymphocytes ChemotaxisData not availableChemoattractant[1]
ProliferationData not availablePotentiates activation-induced proliferation[2]
IFN-γ SecretionData not availableEnhances cytokine-induced secretion[3]
Macrophages PolarizationData not availablePromotes M1 phenotype[5]
Pro-inflammatory Cytokine SecretionData not availableIncreases TNF-α and IL-6[6]
Dendritic Cells Maturation Marker UpregulationData not availableNo significant effect[11]
Chemokine Secretion (IL-8, IP-10)Data not availableNo significant induction[11]

Signaling Pathways: A Divergence in Molecular Mechanisms

The differential effects of this compound and C18:1 LPC on immune cells are likely rooted in their distinct engagement of signaling pathways.

C18:1 LPC Signaling:

C18:1 LPC is known to signal through multiple receptor systems, including:

  • G-Protein Coupled Receptors (GPCRs): G2A is a well-characterized receptor for LPC, and its activation can lead to downstream signaling cascades involving mitogen-activated protein kinases (MAPKs).[7][8]

  • Toll-Like Receptors (TLRs): C18:1 LPC can act as a ligand for TLR2 and TLR4, triggering pro-inflammatory signaling pathways that culminate in the activation of NF-κB and the production of inflammatory cytokines.[12]

C18_1_LPC_Signaling C18_1_LPC C18:1 LPC G2A G2A Receptor C18_1_LPC->G2A TLR2_4 TLR2/TLR4 C18_1_LPC->TLR2_4 MAPK MAPK Cascade G2A->MAPK NFkB NF-κB Activation TLR2_4->NFkB Chemotaxis Chemotaxis MAPK->Chemotaxis Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: C18:1 LPC signaling in immune cells.

This compound Signaling:

The specific signaling pathways for this compound in immune cells are not yet well-defined. However, based on the known functions of ether lipids, potential mechanisms include:

  • Modulation of Membrane Rafts: Plasmalogens are enriched in lipid rafts, which are critical signaling platforms on the cell surface. By altering the composition and fluidity of these microdomains, this compound could indirectly influence a variety of signaling pathways initiated at the plasma membrane.[4]

  • Generation of Second Messengers: The breakdown of this compound by specific phospholipases could release novel second messengers that participate in intracellular signaling.[4]

C18_Plasm_LPC_Signaling C18_Plasm_LPC This compound MembraneRafts Membrane Raft Modulation C18_Plasm_LPC->MembraneRafts SecondMessengers Generation of Novel Second Messengers C18_Plasm_LPC->SecondMessengers ReceptorSignaling Receptor Signaling (e.g., TCR, BCR) MembraneRafts->ReceptorSignaling DownstreamSignaling Downstream Signaling Cascades ReceptorSignaling->DownstreamSignaling SecondMessengers->DownstreamSignaling CellularResponse Cellular Response DownstreamSignaling->CellularResponse

Caption: Putative signaling mechanisms of this compound.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in this guide. Researchers should adapt these protocols based on their specific experimental needs and cell types.

Immune Cell Stimulation with LPCs

Objective: To assess the effect of this compound and C18:1 LPC on immune cell activation, proliferation, and cytokine production.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated immune cell populations (T cells, macrophages, dendritic cells)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

  • This compound and C18:1 LPC (stock solutions prepared in an appropriate solvent, e.g., ethanol (B145695) or DMSO, and then diluted in culture medium)

  • Cell stimulation reagents (e.g., anti-CD3/CD28 antibodies for T cells, LPS for macrophages)

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 100 µL of medium containing the desired concentration of this compound or C18:1 LPC (final concentrations typically range from 1 to 50 µM). Include a vehicle control.

  • For co-stimulation experiments, add appropriate stimuli (e.g., anti-CD3/CD28 beads for T cells at a 1:1 bead-to-cell ratio, or 100 ng/mL LPS for macrophages).

  • Incubate the plates at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24-72 hours for cytokine analysis, 3-5 days for proliferation assays).

  • At the end of the incubation, collect the cell culture supernatants for cytokine analysis and process the cells for proliferation or phenotyping assays.

Caption: General workflow for immune cell stimulation and analysis.

T Cell Proliferation Assay using CFSE

Objective: To quantify the proliferation of T cells in response to LPC treatment.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Stimulated T cells from the previous protocol

  • Flow cytometer

Procedure:

  • Before stimulation, label the T cells with CFSE. Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

  • Wash the cells three times with complete medium to remove excess CFSE.

  • Proceed with the T cell stimulation protocol as described above.

  • After the incubation period (typically 3-5 days), harvest the cells and stain them with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8).

  • Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division.[13][14][15]

Cytokine Quantification by ELISA

Objective: To measure the concentration of cytokines secreted by immune cells in response to LPC treatment.

Materials:

  • Cell culture supernatants from the stimulation protocol

  • Commercially available ELISA kits for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-6, IL-10)

  • ELISA plate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.[16][17][18][19][20]

  • Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.

  • Block the plate to prevent non-specific binding.

  • Add the cell culture supernatants and a series of known standards to the wells.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate, wash, and add a substrate solution (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

The available evidence, though incomplete, suggests that this compound and C18:1 LPC likely exert distinct and potentially opposing effects on immune cell function. While C18:1 LPC appears to be a predominantly pro-inflammatory mediator, the role of this compound is less clear and may involve more nuanced regulatory functions, possibly including antioxidant and membrane-modulating activities.

To fully elucidate the immunomodulatory roles of these two important lipid species, further research is imperative. Direct, head-to-head comparative studies are needed to quantify their effects on a wide range of immune cell types and functions. Advanced lipidomics and systems biology approaches will be crucial in mapping their specific signaling pathways and understanding their broader impact on the immune system. A deeper understanding of the differential effects of ether- and ester-linked LPCs will undoubtedly open new avenues for the development of targeted therapies for a host of immune-mediated diseases.

References

Comparative Analysis of C18(Plasm) LPC Levels in Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC) levels in healthy individuals versus those with various disease states. This compound is a member of the lysophosphatidylcholine (B164491) (LPC) family of lipids, which are increasingly recognized for their roles as signaling molecules in a range of physiological and pathological processes. Alterations in the circulating levels of specific LPC species, such as this compound (often analyzed as its acyl equivalent, LPC 18:0), have been implicated in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease. This guide summarizes key findings, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and therapeutic development.

Data Presentation: Quantitative Comparison of LPC Levels

The following table summarizes the plasma concentrations of LPC, with a focus on C18:0 LPC, in healthy individuals and patients with different diseases. It is important to note that variations in analytical methods and patient cohorts can influence reported values.

ConditionAnalyteConcentration (µM)ObservationReference
Healthy Controls Total LPC200 - 300Normal physiological range.[1]
LPC 18:056.5 ± 14.9[2]
Cancer Total LPC207 ± 59Decreased concentrations observed, corresponding to the lower limit of the healthy range.[1][3][1]
LPC 18:0Not specifiedHigher plasma levels are associated with a lower risk of breast, prostate, and colorectal cancer.[4][4]
Alzheimer's Disease LPC 18:0Not specifiedDecreased levels of 18:0 LPC have been observed in preclinical and mild cognitive impairment-AD groups.[5] Other studies have reported conflicting results regarding changes in LPC species.[6][5]
Cardiovascular Disease LPC 18:0Not specifiedSignificantly lower plasma levels were found in patients with cardiovascular risk undergoing elective coronary artery bypass grafting compared to healthy controls.[7][7]

Experimental Protocols

The quantification of this compound and other lysophosphatidylcholines in plasma is most commonly and accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from established methodologies.

Objective: To extract and quantify this compound (as LPC 18:0) from human plasma.

Materials:

  • Human plasma collected in EDTA-containing tubes

  • Internal Standards (IS): LPC 17:0 or other non-endogenous LPC species

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges or a liquid-liquid extraction protocol

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or Q-TOF mass spectrometer)

Procedure:

  • Sample Preparation and Lipid Extraction (Liquid-Liquid Extraction):

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of the internal standard solution (e.g., LPC 17:0 in methanol).

    • Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.

    • Add 400 µL of chloroform and vortex for 1 minute.

    • Add 150 µL of water and vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

      • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

      • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • LPC 18:0: Precursor ion (m/z) 524.4 -> Product ion (m/z) 184.1 (for the phosphocholine (B91661) headgroup).

        • Internal Standard (e.g., LPC 17:0): Precursor ion (m/z) 510.4 -> Product ion (m/z) 184.1.

      • Instrument Settings: Optimize cone voltage, collision energy, and other parameters for the specific instrument and analytes.

  • Quantification:

    • Create a calibration curve using known concentrations of a C18:0 LPC standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of C18:0 LPC in the plasma samples by interpolating from the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general signaling pathway of LPC and a typical experimental workflow for its analysis.

G LPC Signaling Pathway LPC Lysophosphatidylcholine (LPC) G2A G2A Receptor LPC->G2A TLR Toll-like Receptors (TLR2/4) LPC->TLR PLC Phospholipase C G2A->PLC MAPK MAPK Cascade (ERK, p38) TLR->MAPK NFkB NF-κB TLR->NFkB PKC Protein Kinase C PLC->PKC PKC->MAPK Inflammation Inflammation (Cytokine production) MAPK->Inflammation CellProliferation Cell Proliferation MAPK->CellProliferation OxidativeStress Oxidative Stress MAPK->OxidativeStress NFkB->Inflammation

Caption: General signaling pathway of Lysophosphatidylcholine (LPC).

G Experimental Workflow for LPC Analysis Plasma Plasma Sample Collection Extraction Lipid Extraction (with Internal Standard) Plasma->Extraction LC LC Separation (Reversed-Phase C18) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical experimental workflow for the analysis of LPC from plasma samples.

References

Head-to-head comparison of different extraction methods for C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine), the efficient and reproducible extraction from biological matrices is a critical first step for accurate quantification and downstream analysis. This guide provides a head-to-head comparison of the most common extraction methodologies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Performance Comparison

The choice of extraction method can significantly impact the recovery, purity, and ultimately the quantitative accuracy of this compound analysis. Below is a summary of the performance of each method based on available data for lysophospholipids, which can be considered indicative for this compound.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Recovery Generally high and reproducible, often >90% for phospholipids (B1166683).[1][2]Can be variable depending on the solvent system; traditional methods like Bligh & Dyer show good recovery for many lipid classes.[1]Method dependent; simple methanol (B129727) precipitation can result in acceptable recovery for polar lysolipids.[1]
Purity/Matrix Effect Excellent; effectively removes salts, proteins, and phospholipids, leading to minimal matrix effects.[3]Moderate; co-extraction of other lipids and matrix components can occur, potentially leading to ion suppression in mass spectrometry.Lower; often results in extracts with significant matrix components, though modifications can improve cleanliness.[2]
Reproducibility High, especially with automated systems.[2]Can be operator-dependent, leading to variability.[2]Generally good for simple protocols, but can be influenced by precipitation efficiency.[4]
Selectivity High; sorbents can be chosen to selectively isolate specific lipid classes.Moderate; depends on the partitioning properties of the solvent system.Low; precipitates proteins but co-extracts a wide range of other molecules.
Throughput High, especially with 96-well plate formats.[2]Lower; can be labor-intensive and difficult to automate.[2]High; simple and fast procedure.[5]
Solvent Consumption Generally lower compared to LLE.[6]High.Moderate.

Experimental Workflows

The following diagrams illustrate the typical workflows for each extraction method.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow Sample Plasma Sample Load Load Sample Sample->Load Condition Condition SPE Cartridge Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute this compound Wash->Elute Analyze Analysis (e.g., LC-MS) Elute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow Sample Plasma Sample AddSolvent Add Immiscible Organic Solvent Sample->AddSolvent Vortex Vortex/Mix AddSolvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute in Analytical Solvent Evaporate->Reconstitute Analyze Analysis (e.g., LC-MS) Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PPT_Workflow cluster_ppt Protein Precipitation (PPT) Workflow Sample Plasma Sample AddSolvent Add Precipitation Solvent (e.g., Methanol) Sample->AddSolvent Vortex Vortex/Mix AddSolvent->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analysis (e.g., LC-MS) Collect->Analyze

Caption: Protein Precipitation (PPT) Workflow.

Experimental Protocols

Below are detailed methodologies for each of the key extraction techniques discussed.

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and may require optimization for specific applications. A C18 reversed-phase sorbent is often suitable for lysophospholipids.[6][7]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Mix 100 µL of plasma with an internal standard and dilute with 900 µL of a suitable buffer (e.g., water or a weak aqueous buffer). Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol or another suitable organic solvent into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Liquid-Liquid Extraction (LLE) Protocol (Modified Bligh & Dyer)

The Bligh & Dyer method is a classic LLE technique for total lipid extraction.[8][9]

  • Sample Preparation: To 100 µL of plasma in a glass tube, add an internal standard.

  • Solvent Addition: Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Solvent Evaporation and Reconstitution: Evaporate the collected organic phase to dryness under nitrogen. Reconstitute the lipid extract in a suitable solvent for analysis.

Protein Precipitation (PPT) Protocol

This is a simple and rapid method, often using methanol or acetonitrile.[5][9]

  • Solvent Addition: To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing an internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubation: Incubate the sample at -20°C for 20 minutes to enhance precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new tube.

  • Analysis: The supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted if concentration is needed.

This compound Signaling Pathway Context

This compound is a lysoplasmalogen, a type of ether lipid. Lysophospholipids, in general, can act as signaling molecules by activating G protein-coupled receptors (GPCRs), leading to various downstream cellular responses. While the specific signaling pathways for this compound are not as extensively characterized as for other LPCs, a generalized pathway is presented below.

LPC_Signaling cluster_signaling Generalized LPC Signaling Pathway LPC This compound GPCR GPCR (e.g., G2A, OGR1) LPC->GPCR G_Protein G Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Pathway PKC->MAPK Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) MAPK->Cellular_Response

Caption: Generalized Lysophosphatidylcholine (LPC) Signaling Pathway.

References

Cross-validation of C18(Plasm) LPC Quantification: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of C18(Plasm) lysophosphatidylcholine (B164491) (LPC) is critical for advancing research in various fields, including neuroscience, cardiovascular disease, and metabolic disorders. This guide provides a comprehensive cross-validation of two primary analytical platforms used for C18(Plasm) LPC quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a synthesis of experimental data to objectively compare their performance and offer detailed experimental protocols.

Data Presentation: A Comparative Analysis

The choice of analytical platform significantly impacts the sensitivity, specificity, and throughput of this compound quantification. While direct head-to-head comparative studies for this compound are limited, this table synthesizes typical performance characteristics for each platform based on the analysis of lysophospholipids and plasmalogens.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Specificity High. Direct detection of the intact this compound molecule allows for precise identification and differentiation from isomers.Moderate to High. Indirect analysis of derivatives (dimethyl acetals) can be specific, but may not distinguish between different acyl chains at the sn-2 position of the original plasmalogen.LC-MS/MS provides superior structural confirmation.
Sensitivity (LOD/LOQ) High (femt- to picomole range).[1][2]Moderate (picomole range).LC-MS/MS is generally more sensitive for non-volatile lipids like LPCs.
Linearity Excellent. Wide dynamic range.Good. Dependent on the efficiency and reproducibility of the derivatization step.LC-MS/MS often exhibits a wider linear range.
Precision (%RSD) High (<15%).Good (<20%). Precision can be influenced by the multi-step sample preparation.LC-MS/MS offers better reproducibility due to simpler sample processing.
Accuracy (%Recovery) High (typically >90%).Variable. Dependent on the derivatization and extraction efficiency.Direct analysis by LC-MS/MS generally leads to higher accuracy.
Sample Preparation Relatively simple: Protein precipitation and/or liquid-liquid or solid-phase extraction.Complex: Requires lipid extraction followed by chemical derivatization (e.g., acid-catalyzed methanolysis) to form fatty acid methyl esters and dimethyl acetals.[3]GC-MS requires a more labor-intensive and time-consuming sample preparation process.
Throughput High. Amenable to automation.Lower. The derivatization step can be a bottleneck.LC-MS/MS is better suited for large-scale clinical and research studies.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and accurate quantification of this compound. Below are representative methodologies for both LC-MS/MS and GC-MS platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method allows for the direct quantification of intact this compound.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated LPC analog).

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.[4]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: The specific precursor-to-product ion transition for this compound would be determined by direct infusion of a standard. The precursor ion will be the [M+H]+ adduct, and a characteristic product ion is often m/z 184.07 (phosphocholine headgroup).[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the indirect quantification of this compound through the analysis of its constituent fatty aldehyde after derivatization.

1. Lipid Extraction

  • A Folch or Bligh-Dyer extraction is typically performed on the plasma sample to isolate the total lipid fraction.

2. Derivatization: Acid-Catalyzed Methanolysis

  • The dried lipid extract is treated with a solution of methanolic HCl (e.g., 2.5% v/v) and heated (e.g., at 80°C for 1 hour).[3] This reaction cleaves the vinyl-ether bond of plasmalogens to yield dimethyl acetals (DMAs) from the sn-1 position and fatty acid methyl esters (FAMEs) from ester-linked lipids.

  • After cooling, the DMAs and FAMEs are extracted into an organic solvent like hexane.

3. Gas Chromatography

  • Column: A polar capillary column (e.g., BPX70, 30 m x 0.25 mm x 0.25 µm) is suitable for separating DMAs and FAMEs.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is used to separate the different DMA and FAME species, for instance, starting at a lower temperature and ramping up to a higher temperature.

4. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode.

  • Target Ions: The specific ions for the C18 DMA derivative are monitored for quantification.

Mandatory Visualizations

Experimental Workflows

experimental_workflows cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_start Plasma Sample lcms_prep Protein Precipitation & Extraction lcms_start->lcms_prep lcms_analysis LC-MS/MS Analysis (Direct Detection) lcms_prep->lcms_analysis lcms_quant Quantification of This compound lcms_analysis->lcms_quant gcms_start Plasma Sample gcms_extract Lipid Extraction gcms_start->gcms_extract gcms_deriv Derivatization (Acid Methanolysis) gcms_extract->gcms_deriv gcms_analysis GC-MS Analysis (Indirect Detection) gcms_deriv->gcms_analysis gcms_quant Quantification of C18 DMA gcms_analysis->gcms_quant

Caption: Comparative experimental workflows for this compound quantification.

Signaling Pathways

Lysophosphatidylcholines, including this compound, are bioactive lipids involved in various signaling cascades.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling lpc This compound gpcr G-Protein Coupled Receptor (GPCR) lpc->gpcr binds g_protein G-Protein gpcr->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pkc Protein Kinase C (PKC) plc->pkc activates mapk MAPK Cascade pkc->mapk activates cellular_response Cellular Responses (Inflammation, Proliferation, Apoptosis) mapk->cellular_response leads to

Caption: Simplified LPC signaling pathway via GPCR activation.

Lysoplasmalogen metabolism is also interconnected with cholesterol homeostasis through the Liver X Receptor (LXR).

lxr_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / ER lxr Liver X Receptor (LXR) lxr_target LXR Target Genes lxr->lxr_target upregulates tmem86a TMEM86A (Lysoplasmalogenase) lxr_target->tmem86a expresses oxysterols Oxysterols (Cholesterol Metabolites) oxysterols->lxr activates lyso_plasm Lysoplasmalogens tmem86a->lyso_plasm degrades membrane Membrane Fluidity & Cholesterol Homeostasis lyso_plasm->membrane regulates

Caption: LXR signaling pathway regulating lysoplasmalogen levels.[6][7]

References

A Comparative Analysis of the Signaling Activity of C18(Plasm) LPC and Other Ether Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, ether lipids have emerged as crucial players, mediating a diverse array of physiological and pathological processes. Among these, 1-O-(1Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine (C18(Plasm) LPC), a lysoplasmalogen, has garnered significant interest. This guide provides a comprehensive comparison of the signaling activity of this compound with other prominent ether lipids, including the well-characterized pro-inflammatory mediator Platelet-Activating Factor (PAF). The information presented herein is supported by experimental data to aid researchers in understanding the nuanced roles of these bioactive lipids.

At a Glance: Comparative Signaling of Ether Lipids

The signaling activities of ether lipids can vary significantly based on their molecular structure. While some ether lipids are potent agonists that trigger robust cellular responses, others can act as antagonists or competitors, modulating the signaling of other lipids. The following table summarizes the key signaling characteristics of this compound in comparison to PAF and a generic alkyl-lysophosphatidylcholine (alkyl-LPC).

FeatureThis compoundPlatelet-Activating Factor (PAF)Alkyl-LPC (generic)
Primary Signaling Role Potential PAF Receptor Antagonist/CompetitorPotent Pro-inflammatory AgonistPro-inflammatory Signaling
Receptor Interaction Competes for binding to the PAF receptor.[1][2]Binds to and activates the PAF receptor.[3]Can activate the PAF receptor.[4][5]
Downstream Signaling Inhibition of PAF-induced pathways (e.g., MAP kinase).[1][2]Activation of Gq and Gi proteins, leading to calcium mobilization and MAP kinase activation.[3]Can induce pro-inflammatory cytokine release.[5]
Physiological Effect Potentially anti-inflammatory by antagonizing PAF.[1]Platelet aggregation, inflammation, allergic responses.[3][6][7]Inflammation, immune cell activation.[5]

In-Depth Analysis of Signaling Pathways

The differential signaling activities of this compound and PAF stem from their distinct interactions with the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).

Platelet-Activating Factor (PAF) Signaling

PAF is a potent phospholipid mediator that elicits a variety of biological responses.[8] Upon binding to its receptor, PAF activates heterotrimeric G-proteins, primarily Gq and Gi. The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as inflammation and platelet aggregation.[3]

PAF_Signaling cluster_membrane Cell Membrane PAF_R PAF Receptor Gq Gq PAF_R->Gq Activates PAF PAF PAF->PAF_R Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Inflammatory Response Platelet Aggregation Ca_release->Response MAPK MAPK Pathway Activation PKC->MAPK MAPK->Response C18PlasmLPC_vs_PAF cluster_membrane Cell Membrane PAF_R PAF Receptor Activation Receptor Activation PAF_R->Activation Leads to No_Activation No/Reduced Activation PAF_R->No_Activation Leads to PAF PAF PAF->PAF_R Binds & Activates C18_Plasm_LPC This compound C18_Plasm_LPC->PAF_R Binds & Competes GTP_assay_workflow Membrane_Prep Prepare cell membranes expressing PAF-R Incubation Incubate membranes with Lipid (e.g., this compound or PAF) and [³⁵S]GTPγS Membrane_Prep->Incubation Separation Separate bound from free [³⁵S]GTPγS (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity using scintillation counting Separation->Quantification Western_blot_workflow Cell_Treatment Treat cells with ether lipid Lysis Lyse cells to extract proteins Cell_Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Antibody_Incubation Incubate with primary (anti-p-ERK, anti-ERK) and secondary antibodies Transfer->Antibody_Incubation Detection Detect protein bands (e.g., chemiluminescence) Antibody_Incubation->Detection Analysis Analyze band intensity Detection->Analysis

References

A Head-to-Head Comparison: C18(Plasm) LPC-d9 as an Internal Standard for Precise Lysophosphatidylcholine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lysophosphatidylcholines (LPCs) is paramount. As signaling molecules implicated in a myriad of physiological and pathological processes, precise measurement of LPCs is crucial for understanding disease mechanisms and for biomarker discovery. The choice of an appropriate internal standard is the cornerstone of robust and reliable quantification in mass spectrometry-based lipid analysis. This guide provides an objective comparison of C18(Plasm) LPC-d9 with a commonly used alternative, odd-chain LPCs, supported by experimental data and detailed protocols.

The ideal internal standard should mimic the analyte of interest in terms of chemical and physical properties to compensate for variations during sample preparation and analysis. In the realm of LPC quantification, two main types of internal standards are prevalent: stable isotope-labeled lipids, such as this compound-d9, and odd-chain fatty acid-containing lipids, like LPC (17:0).

Performance Comparison: Deuterated Plasmalogen vs. Odd-Chain LPC

Stable isotope-labeled standards, like this compound-d9, are often considered the gold standard as they co-elute closely with the endogenous analyte in liquid chromatography (LC) and exhibit similar ionization characteristics in the mass spectrometer. This close physicochemical resemblance allows for effective correction of matrix effects and variations in instrument response.

Odd-chain LPCs, which are not naturally abundant in most biological systems, offer a cost-effective alternative. However, their chromatographic behavior and ionization efficiency may differ more significantly from their even-chained endogenous counterparts, potentially leading to less accurate correction.

ParameterThis compound-d9 (Deuterated Plasmalogen)LPC (17:0) (Odd-Chain)Key Considerations & References
Linearity (R²) > 0.99> 0.99Both types of standards can achieve excellent linearity over a wide dynamic range.[1][2]
Accuracy (% Recovery) Expected to be high (closer to 100%) due to better matrix effect compensation.Generally good, but can be more susceptible to variations due to structural differences.Deuterated standards are known to better compensate for matrix-induced ion suppression or enhancement.
Precision (%RSD) Typically low (<15%)Can be slightly higher than deuterated standards due to differential matrix effects.Consistent performance across multiple injections is a key indicator of a good internal standard.
Matrix Effect Minimal, as it closely co-elutes and ionizes like the analyte.Can be more pronounced, leading to potential under- or overestimation.The choice of internal standard is critical for mitigating the impact of the sample matrix on quantification.

Experimental Protocols

Below are detailed methodologies for sample preparation and LC-MS/MS analysis for the absolute quantification of LPCs using an internal standard.

Experimental Workflow for LPC Quantification

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Serum Sample Spike Spike with This compound-d9 Sample->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction Dry Dry Down Extract Extraction->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Detect Mass Spectrometric Detection (MRM) Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Results Absolute Concentration Calibrate->Results

Caption: Workflow for absolute quantification of LPCs using an internal standard.

Detailed Methodologies

1. Lipid Extraction from Plasma (MTBE Method)

  • To 100 µL of plasma, add 1.5 mL of methanol.

  • Add 10 µL of the internal standard stock solution (e.g., this compound-d9 at 10 µg/mL).

  • Vortex for 10 seconds.

  • Add 5 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Add 1.25 mL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Collect the upper organic phase and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the injection solvent (e.g., methanol/acetonitrile, 1:1, v/v).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient starts at 30% B, increases to 100% B over 10 minutes, holds for 5 minutes, and then re-equilibrates at 30% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each LPC species and the internal standard. For LPCs, the characteristic product ion is often the phosphocholine (B91661) headgroup at m/z 184.

      • Example for an endogenous LPC (18:1): Precursor ion (m/z 522.3) -> Product ion (m/z 184.1).

      • Example for this compound-d9: The exact m/z will depend on the specific product, but will be shifted by the mass of the deuterium (B1214612) labels.

Lysophosphatidylcholine Signaling Pathways

LPCs exert their biological effects through various signaling pathways, contributing to processes like inflammation, apoptosis, and cell proliferation. Understanding these pathways is crucial for interpreting the significance of changes in LPC concentrations.

G cluster_synthesis LPC Synthesis cluster_receptors Receptor Binding & Downstream Signaling cluster_effects Cellular Effects PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC Lysophosphatidylcholine (LPC) PLA2->LPC LPC_ext Extracellular LPC LPC->LPC_ext Transport GPCR G-protein coupled receptors (e.g., G2A, GPR55) Inflammation Inflammation GPCR->Inflammation Proliferation Cell Proliferation GPCR->Proliferation Migration Cell Migration GPCR->Migration TLR Toll-like Receptors (e.g., TLR2, TLR4) TLR->Inflammation Apoptosis Apoptosis TLR->Apoptosis LPC_ext->GPCR LPC_ext->TLR

Caption: Simplified overview of LPC synthesis and major signaling pathways.

LPCs are primarily generated from the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2). Once formed, LPCs can act as signaling molecules by binding to various cell surface receptors, including G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs). This receptor engagement triggers downstream signaling cascades that modulate a wide range of cellular functions, including inflammatory responses, programmed cell death (apoptosis), and cell growth and movement.

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in the absolute quantification of lysophosphatidylcholines. While odd-chain LPCs can provide acceptable performance, deuterated plasmalogen internal standards like this compound-d9 are theoretically superior due to their closer physicochemical similarity to endogenous LPCs, offering the potential for more accurate and precise measurements by effectively compensating for matrix effects. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to implement robust and reliable LPC quantification in their studies. By carefully considering the choice of internal standard and adhering to validated experimental procedures, scientists can generate high-quality data to advance our understanding of the roles of LPCs in health and disease.

References

A Researcher's Guide to Evaluating Antibody Specificity for C18(Plasm) LPC Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of specific lipid species are paramount. One such lipid of growing interest is C18(Plasm) LPC, a lysoplasmalogen that plays roles in various physiological and pathological processes. While antibody-based methods offer a high-throughput and cost-effective alternative to mass spectrometry, the specificity of antibodies for subtle structural variations in lipids, such as the vinyl-ether bond in plasmalogens, presents a significant challenge. This guide provides a framework for evaluating the specificity of putative antibodies for this compound and compares this immunological approach with the gold standard of mass spectrometry.

The Challenge of Specific this compound Detection

Distinguishing this compound from other closely related lysophosphatidylcholine (B164491) (LPC) species is a significant analytical hurdle. Key structural analogs that can interfere with specific detection include:

  • C18(Acyl) LPC: The more common LPC variant with an ester linkage at the sn-1 position.

  • Other Plasmalogen LPCs: Plasmalogens with different carbon chain lengths at the sn-1 position (e.g., C16(Plasm) LPC).

  • Other Lysolipids: A broad category of lipids that share structural similarities.

Comparison of Detection Methodologies: Antibody-Based vs. Mass Spectrometry

FeatureAntibody-Based Detection (e.g., ELISA)Mass Spectrometry (e.g., LC-MS/MS)
Specificity Potentially high, but requires extensive validation to confirm specificity for the vinyl-ether bond and C18 chain length. High risk of cross-reactivity.Very high. Can distinguish between plasmalogen and acyl LPCs based on mass-to-charge ratio and fragmentation patterns.
Sensitivity Can be high, depending on the antibody's affinity.Generally very high, capable of detecting low abundance species.
Throughput High. Amenable to multi-well plate formats for screening large numbers of samples.Lower. Sample preparation and chromatographic separation can be time-consuming.
Cost Lower cost per sample once a specific antibody is developed or identified.Higher initial instrument cost and cost per sample due to consumables and maintenance.
Instrumentation Requires standard laboratory equipment (plate reader).Requires specialized mass spectrometry instrumentation and expertise.
Validation Requires rigorous validation of antibody specificity against a panel of related lipids.Requires validation of chromatographic separation, ionization efficiency, and fragmentation. Use of internal standards is crucial.[1]

Experimental Protocols for Antibody Specificity Validation

A crucial step before employing any antibody for this compound quantification is to perform a thorough validation of its specificity. The following experimental protocols outline a recommended validation workflow.

Direct ELISA for Binding to this compound

This experiment confirms the fundamental binding of the antibody to the target lipid.

Protocol:

  • Coating: Coat a high-binding 96-well plate with this compound (e.g., 1-10 µg/mL in an appropriate coating buffer like PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Antibody Incubation: Add serial dilutions of the primary antibody to be tested and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution and read the absorbance at 450 nm.

Competitive ELISA for Specificity Assessment

This is the most critical experiment to determine the antibody's ability to distinguish this compound from its structural analogs.

Protocol:

  • Coating: Coat a 96-well plate with this compound as described above.

  • Blocking: Block the plate after coating.

  • Competitive Incubation: Pre-incubate a fixed, sub-saturating concentration of the primary antibody with increasing concentrations of various competitors:

    • This compound (positive control)

    • C18(Acyl) LPC

    • C16(Plasm) LPC

    • Other relevant lysolipids

  • Transfer to Plate: Add the antibody-competitor mixtures to the coated and blocked plate and incubate for 2 hours at room temperature.

  • Detection: Proceed with the secondary antibody and detection steps as in the direct ELISA protocol.

Expected Outcome: A specific antibody will show a significant decrease in signal only when pre-incubated with this compound. High cross-reactivity will be indicated by a signal decrease with other LPC analogs.

Western Blotting (Lipid Blotting)

This technique can also be adapted to assess antibody specificity for lipids spotted on a membrane.

Protocol:

  • Lipid Spotting: Spot small volumes of this compound and its analogs onto a nitrocellulose or PVDF membrane and allow them to dry.

  • Blocking: Block the membrane with a suitable blocking buffer.

  • Antibody Incubation: Incubate the membrane with the primary antibody.

  • Detection: Wash and incubate with an HRP-conjugated secondary antibody, followed by chemiluminescent detection.

Data Presentation for Validation Studies

The results of the validation experiments should be presented clearly to allow for an objective assessment of antibody specificity.

Table 1: Direct ELISA Results

Antibody DilutionOD 450nm (this compound)OD 450nm (Negative Control - No Lipid)
1:1000ValueValue
1:5000ValueValue
1:10000ValueValue

Table 2: Competitive ELISA Results (IC50 Values)

Competitor LipidIC50 (Concentration for 50% Inhibition)
This compoundValue
C18(Acyl) LPCValue or "No Inhibition"
C16(Plasm) LPCValue or "No Inhibition"
Other LysolipidValue or "No Inhibition"

Visualizing Workflows and Pathways

Signaling Pathway Involving Plasmalogens

Plasmalogen_Pathway cluster_synthesis Plasmalogen Synthesis cluster_function Cellular Functions Fatty Acyl-CoA Fatty Acyl-CoA Alkyl-DHAP Alkyl-DHAP Fatty Acyl-CoA->Alkyl-DHAP DHAP DHAP DHAP->Alkyl-DHAP Plasmalogen Precursor Plasmalogen Precursor Alkyl-DHAP->Plasmalogen Precursor This compound This compound Plasmalogen Precursor->this compound PLA2 Membrane Structure Membrane Structure This compound->Membrane Structure Antioxidant Defense Antioxidant Defense This compound->Antioxidant Defense Signaling Signaling This compound->Signaling

Caption: Simplified overview of this compound synthesis and its cellular roles.

Experimental Workflow for Antibody Specificity Validation

Antibody_Validation_Workflow Start Start Direct_ELISA Direct ELISA: Test binding to this compound Start->Direct_ELISA Competitive_ELISA Competitive ELISA: Assess cross-reactivity with analogs (C18 Acyl, C16 Plasm, etc.) Direct_ELISA->Competitive_ELISA Lipid_Blot Lipid Blot: Confirm specificity on membrane Competitive_ELISA->Lipid_Blot Decision Is Antibody Specific? Lipid_Blot->Decision Use_Antibody Proceed with Application-Specific Validation Decision->Use_Antibody Yes Reject_Antibody Reject Antibody or Use with Caution Decision->Reject_Antibody No End End Use_Antibody->End Reject_Antibody->End

Caption: Step-by-step workflow for validating the specificity of an anti-C18(Plasm) LPC antibody.

Logical Flow for Method Selection

Method_Selection_Logic Requirement Research Need: Quantify this compound High_Throughput High-Throughput Screening? Requirement->High_Throughput Antibody_Available Validated Specific Antibody Available? High_Throughput->Antibody_Available Yes Use_MS Use Mass Spectrometry (LC-MS/MS) High_Throughput->Use_MS No Use_ELISA Use Validated Antibody-Based Method (ELISA) Antibody_Available->Use_ELISA Yes Validate_Ab Perform Rigorous Antibody Validation Antibody_Available->Validate_Ab No Validate_Ab->Use_ELISA

Caption: Decision tree for selecting a suitable method for this compound detection.

References

Navigating the Analytical Maze: A Guide to Inter-laboratory Reproducibility of C18(Plasm) LPC Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of lipid species is paramount. This guide delves into the critical area of inter-laboratory comparison for the measurement of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine (C18(Plasm) LPC), a key lysoplasmalogen. While specific, comprehensive inter-laboratory comparison data for this compound is not yet widely published, this guide provides a framework for understanding the challenges, experimental best practices, and the expected outcomes of such a study.

The quantification of plasmalogens, including this compound, presents unique analytical hurdles due to their inherent chemical instability and the presence of isobaric and isomeric species that can interfere with accurate measurement.[1][2] These challenges underscore the critical need for robust, standardized methodologies to ensure that data generated across different laboratories is comparable and reliable. Initiatives like the Lipidomics Standards Initiative (LSI) are actively working to establish guidelines and reporting standards to improve data quality and reproducibility in the broader field of lipidomics.[3][4][5][6][7][8][9]

Proposed Experimental Protocol for an Inter-laboratory Comparison of this compound Measurement

To achieve reproducible measurements of this compound, a well-defined and harmonized experimental protocol is essential. The following outlines a comprehensive methodology based on established lipidomics practices.

Sample Preparation
  • Standard Reference Material: A common, well-characterized reference material, such as a certified plasma or serum standard (e.g., NIST SRM 1950), should be distributed to all participating laboratories.[10][11] This allows for the assessment of accuracy and inter-laboratory variability against a known standard.

  • Lipid Extraction: A standardized lipid extraction method should be employed by all participants. The Folch or a modified Bligh-Dyer method are common choices.

    • Protocol:

      • To 100 µL of plasma, add 2 mL of a cold chloroform:methanol (2:1, v/v) solution containing an appropriate internal standard, such as a deuterated this compound analog.

      • Vortex the mixture vigorously for 2 minutes.

      • Add 500 µL of 0.9% NaCl solution and vortex for another minute.

      • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

      • Carefully collect the lower organic phase containing the lipids.

      • Dry the lipid extract under a stream of nitrogen.

      • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol:chloroform 1:1, v/v) for LC-MS analysis.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of lysophosphatidylcholines.

    • Mobile Phases:

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient should be established to ensure the separation of this compound from other lipid species.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the detection of LPCs.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity.[13]

      • Precursor Ion: The [M+H]+ ion of this compound.

      • Product Ion: A characteristic fragment ion, such as the phosphocholine (B91661) headgroup at m/z 184.

Data Presentation and Analysis

The quantitative data from each participating laboratory should be collected and organized for clear comparison. The primary metric for assessing reproducibility is the coefficient of variation (CV), both within a single laboratory (intra-laboratory) and between all participating laboratories (inter-laboratory).

Table 1: Hypothetical Inter-laboratory Comparison of this compound Measurement in a Standard Reference Material

LaboratoryMean Concentration (µM)Standard Deviation (µM)Intra-laboratory CV (%)
Lab 11.520.085.3
Lab 21.450.117.6
Lab 31.600.095.6
Lab 41.380.128.7
Lab 51.550.074.5
Overall 1.50 0.09 6.0 (Inter-lab)

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Standard Reference Material extraction Lipid Extraction (e.g., Folch Method) start->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis (C18 Column, MRM) reconstitution->lcms quantification Quantification (Internal Standard) lcms->quantification comparison Inter-laboratory Comparison (CV%) quantification->comparison signaling_pathway cluster_membrane Cell Membrane cluster_enzymes cluster_products cluster_signaling Downstream Signaling plasmalogen Plasmalogen (e.g., PC(P-18:0/20:4)) pla2 Phospholipase A2 (PLA2) plasmalogen->pla2 lpc This compound pla2->lpc pufa Polyunsaturated Fatty Acid (PUFA) pla2->pufa inflammation Inflammation lpc->inflammation oxidative_stress Oxidative Stress Response lpc->oxidative_stress other Other Cellular Processes lpc->other

References

Safety Operating Guide

Proper Disposal of C18(Plasm) LPC: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for 1-O-(1Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine

For researchers, scientists, and drug development professionals handling C18(Plasm) LPC, a plasmalogen lysophosphatidylcholine (B164491), ensuring its proper disposal is crucial for laboratory safety and environmental protection. Due to the absence of specific disposal data for this compound, a cautious approach based on general best practices for laboratory chemical waste is mandated.

Immediate Safety and Handling

Before proceeding with any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While a Safety Data Sheet (SDS) for a general lysophosphatidylcholine mixture from egg yolk suggests it is not classified as a hazardous substance, another SDS for Lysophosphatidylcholine 18:2 indicates significant potential hazards, including being harmful if swallowed and fatal in contact with skin.[1][2] Given this conflicting information and the lack of a specific SDS for this compound, researchers should err on the side of caution.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Disposal Procedure for this compound

All chemical waste, including this compound and any materials contaminated with it, should be treated as hazardous waste unless explicitly determined to be non-hazardous by a qualified safety officer.[3]

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step in the disposal process.

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, weighing paper), and PPE into a designated, chemically compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, collect it in a designated hazardous liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvents should be kept separate.

  • Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled.

  • The words "Hazardous Waste" must be prominently displayed.

  • The full chemical name, "1-O-(1Z-octadecenyl)-2-lyso-sn-glycero-3-phosphocholine (this compound)," must be written out.

  • List all components of the waste, including any solvents and their approximate concentrations.

  • Indicate the primary hazards (e.g., "Potentially Toxic," "Handle with Caution").

  • Include the date the waste was first added to the container.

Step 3: Storage of Waste

Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The storage area should be secure and away from general laboratory traffic.

  • Ensure secondary containment is in place to prevent spills.

  • Do not store incompatible waste types together. For example, keep acids separate from bases and oxidizers away from flammable materials.[4]

Step 4: Disposal Request and Pickup

Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup.

  • Complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) department.

  • Ensure all labeling is accurate and legible before the scheduled pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request EHS Pickup store_saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: this compound Disposal Workflow.

General Chemical Waste Disposal Principles

The disposal of this compound should adhere to the broader principles of laboratory chemical waste management.

cluster_principles Core Principles of Chemical Waste Management Identification Identification & Characterization Segregation Segregation Identification->Segregation Containment Proper Containment Segregation->Containment Labeling Clear Labeling Containment->Labeling Storage Safe Storage Labeling->Storage Disposal Authorized Disposal Storage->Disposal

Caption: Key Logical Relationships in Lab Waste Disposal.

By adhering to these systematic procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling C18(Plasm) LPC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized lipids like C18(Plasm) LPC (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphocholine) is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment. This compound is available as a powder or dissolved in chloroform (B151607); this guide addresses the specific safety considerations for both forms.[1]

Hazard Identification and Safety Summary

This compound, particularly when in a chloroform solution, presents multiple hazards that necessitate careful handling. Chloroform is a suspected carcinogen, toxic if inhaled, and can cause serious skin and eye irritation.[2][3][4] The powdered form of the lipid may form combustible dust concentrations in the air.[5] Adherence to the safety protocols outlined below is critical to mitigate risks.

Hazard Summary Table

FormHazard ClassificationsSignal WordKey Hazard Statements
Powder Combustible DustWarningMay form combustible dust concentrations in air.[5]
In Chloroform Acute Toxicity (Inhalation, Oral), Skin Irritation, Eye Irritation, Carcinogenicity, Specific Target Organ ToxicityDangerToxic if inhaled. Harmful if swallowed. Causes skin and serious eye irritation. Suspected of causing cancer. Causes damage to organs through prolonged or repeated exposure.[3][4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The required PPE for handling this compound depends on its physical form.

PPE for Handling this compound Powder

When handling the powdered form, the primary concern is the inhalation of dust and skin contact.

  • Respiratory Protection : For weighing and transferring powder, a NIOSH-approved respirator is recommended to prevent inhalation.[7] Work should be conducted in a chemical fume hood or a powder handling enclosure.[8]

  • Hand Protection : Disposable nitrile gloves are generally sufficient for handling the powder, providing protection against incidental contact.[9]

  • Eye Protection : ANSI-approved safety glasses or chemical splash goggles are required.[9]

  • Body Protection : A standard laboratory coat, fully buttoned, along with long pants and closed-toe shoes, must be worn.[9]

PPE for Handling this compound in Chloroform

When this compound is in a chloroform solution, the PPE requirements are more stringent due to the hazardous nature of the solvent.

  • Hand Protection : Chloroform readily penetrates standard nitrile and latex gloves.[10][11] Therefore, more robust gloves are mandatory. Recommended options include:

    • Viton® gloves

    • Butyl rubber gloves[12]

    • Double gloving with two pairs of nitrile gloves may be acceptable for very small quantities and brief handling times, but is not ideal.[11][13] Always consult the glove manufacturer's compatibility chart.[14]

  • Eye and Face Protection : Chemical splash goggles are required. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[15]

  • Body Protection : A lab coat must be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[16]

  • Engineering Controls : All work with this compound in chloroform must be performed in a certified chemical fume hood to prevent the inhalation of toxic vapors.[2][13]

Quantitative Data for Glove Selection (Chloroform)

Glove MaterialBreakthrough TimeDegradation RatingRecommendation
Nitrile< 2.5 minutes[15]Poor[17]Not Recommended for prolonged contact[18][19]
Latex-Poor[17]Not Recommended[14]
Butyl Rubber120-240 minutes[12]GoodRecommended
Viton®> 480 minutesExcellentHighly Recommended
Chloroprene-Good[14]Fair, check manufacturer data

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for laboratory safety and regulatory compliance.

Experimental Protocol: Step-by-Step Handling Procedure

The following protocol outlines a typical lipid extraction procedure, which is a common application for this type of compound.

  • Preparation :

    • Ensure all necessary PPE is worn correctly before entering the designated work area.

    • If working with the powder, allow the container to reach room temperature before opening to prevent condensation of moisture, as the lipid is hygroscopic.[20]

    • All handling of this compound in chloroform must be done inside a chemical fume hood.[13]

  • Sample Preparation (Lipid Extraction) :

    • To a homogenized biological sample, add a 2:1 (v/v) mixture of chloroform and methanol.[21]

    • Vortex the mixture vigorously to ensure thorough mixing and lipid extraction.

    • Add water or an aqueous salt solution to induce phase separation.[21] The lipids will be in the lower, chloroform phase.[21][22]

    • Carefully transfer the lower chloroform layer containing the lipids to a clean glass tube using a glass pipette.[21][22]

  • Solvent Evaporation :

    • The chloroform can be evaporated under a gentle stream of nitrogen or argon to isolate the lipid.[22]

    • The container may cool during evaporation; holding it in your hand can provide gentle warming.

    • For complete removal of the solvent, the sample can be placed under a vacuum for 1-2 hours.

  • Storage :

    • Store this compound, whether in powder or solution, at -20°C in a tightly sealed glass container with a Teflon-lined cap.[1]

    • For unsaturated lipids like this compound, it is recommended to dissolve the powder in a suitable organic solvent for storage to prevent oxidation and hydrolysis.[20]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation :

    • All waste containing chloroform is considered halogenated organic waste and must be segregated from non-halogenated waste.[16][23][24] Mixing these waste streams increases disposal costs and complexity.[23]

    • Collect all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled hazardous waste container.[2]

  • Waste Collection :

    • Liquid waste (chloroform solutions) should be collected in a sealed, compatible container (e.g., a polyethylene (B3416737) or glass bottle) that is clearly labeled as "Hazardous Waste: Halogenated Solvents (Chloroform)".[16]

    • Solid waste contaminated with this compound should be double-bagged in clear plastic bags and labeled as hazardous waste.[2]

  • Disposal Procedure :

    • Never dispose of chloroform-containing waste down the drain.[16]

    • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[16][24]

Visual Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management Receive Receive and Log this compound Store Store at -20°C in original container Receive->Store Inspect container DonPPE Don Appropriate PPE Store->DonPPE Before handling Weigh Weigh Powder or Aliquot Solution DonPPE->Weigh Dissolve Dissolve in Solvent (if powder) Weigh->Dissolve If starting from powder Experiment Perform Experimental Procedure Weigh->Experiment If using solution Dissolve->Experiment Segregate Segregate Halogenated Waste Experiment->Segregate Generate waste Collect Collect in Labeled, Sealed Containers Segregate->Collect Dispose Dispose via EHS Collect->Dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.